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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight Calculation of L-Leucine-N-t-Boc:H₂O (2-¹³C)

Abstract Isotopically labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry.[1] The accuracy of these applications hinges on the precise characterization of the labeled molecule, beginning with its fundamental property: molecular weight. This technical guide provides a detailed, first-principles methodology for the calculation of both the monoisotopic mass and the average molecular weight for the specifically labeled compound, N-α-(tert-Butoxycarbonyl)-L-leucine monohydrate (2-¹³C). We will deconstruct the molecule, elucidate the core principles distinguishing different mass types, and provide self-validating, step-by-step protocols to ensure scientific integrity in your experimental design and data analysis.

Deconstruction of the Analyte Molecule

Understanding the final structure is paramount to an accurate calculation. The target molecule is a composite of several key functional components, each contributing to the final atomic count and, therefore, the final mass.

The L-Leucine Backbone

L-Leucine is an essential, proteinogenic α-amino acid with the chemical formula C₆H₁₃NO₂.[2][3][4][5] It serves as the foundational scaffold for our target molecule.

The N-tert-Butoxycarbonyl (Boc) Protecting Group

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[6][7][8] Its function is to temporarily "mask" the nucleophilic amine of the leucine backbone, preventing it from participating in undesired side reactions during subsequent synthetic steps.[8] The introduction of a Boc group involves the addition of a C₅H₈O₂ moiety to the leucine nitrogen.

The Water of Hydration (:H₂O)

The specification ":H₂O" indicates that this compound is a monohydrate. A single molecule of water is associated with each molecule of Boc-L-Leucine within the crystal lattice. This water molecule must be included in the molecular formula for an accurate mass calculation. Several suppliers confirm this hydrated form.[9][10][11][12]

The Carbon-13 Isotopic Label (2-¹³C)

The designation (2-¹³C) signifies that the carbon atom at the second position (the α-carbon) of the leucine backbone is not the most abundant carbon-12 (¹²C) isotope, but is instead the stable, heavier isotope, carbon-13 (¹³C).[13][14] This specific substitution is the critical variable that differentiates the molecular weight calculation from that of the unlabeled analogue.

cluster_leucine L-Leucine Core cluster_boc Boc Protecting Group C2 ¹³C C_carboxyl C C2->C_carboxyl C_sidechain1 CH₂ C2->C_sidechain1 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 H2O H₂O (Hydrate) O_carboxyl2->H2O Hydration N_amine N N_amine->C2 C_boc_carbonyl C=O N_amine->C_boc_carbonyl N-Acyl Bond C_sidechain2 CH C_sidechain1->C_sidechain2 CH3_1 CH₃ C_sidechain2->CH3_1 CH3_2 CH₃ C_sidechain2->CH3_2 O_boc O C_boc_carbonyl->O_boc C_tertbutyl C(CH₃)₃ O_boc->C_tertbutyl

Figure 1: Annotated structure of L-Leucine-N-t-Boc:H₂O (2-¹³C).

Foundational Principles of Molecular Weight Determination

The term "molecular weight" can be ambiguous. For isotopically labeled compounds, it is crucial to differentiate between two distinct values: monoisotopic mass and average molecular weight. The choice of which value to use is dictated by the application.

  • Monoisotopic Mass: This is the calculated mass of a molecule using the exact mass of the most abundant naturally occurring isotope for each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O), except where an isotopic label is explicitly specified.[15] This value is paramount for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by only the mass of a neutron.

  • Average Molecular Weight (or Molar Mass): This is the weighted average of the masses of all naturally occurring isotopes of each element, scaled by their abundance.[16][17] This value is used for macroscopic applications involving bulk quantities of a substance, such as gravimetric analysis, solution preparation, and stoichiometric calculations.

The presence of a specific ¹³C label mandates a modification to the standard calculation for both mass types. A standard online calculator may produce an incorrect result by either averaging all carbons or by not using the precise mass of the ¹³C nuclide.[13][18]

cluster_mono High-Resolution MS cluster_avg Bulk Stoichiometry start Molecular Formula ¹³C₁¹²C₁₀H₂₃N₁O₅ proc_mono Sum of Exact Isotopic Masses start->proc_mono For HRMS proc_avg Sum of Standard Atomic Weights (Adjusted for Label) start->proc_avg For Bulk Prep mass_table_mono Use Precise Nuclide Masses: ¹³C = 13.003355 Da ¹²C = 12.000000 Da ¹H = 1.007825 Da ¹⁴N = 14.003074 Da ¹⁶O = 15.994915 Da proc_mono->mass_table_mono result_mono Monoisotopic Mass (Da) proc_mono->result_mono mass_table_avg Use IUPAC Atomic Weights: C ≈ 12.011 H ≈ 1.008 N ≈ 14.007 O ≈ 15.999 proc_avg->mass_table_avg result_avg Average Molecular Weight (g/mol) proc_avg->result_avg

Figure 2: Conceptual workflow for calculating the two distinct mass types.

Detailed Calculation Protocols

The following protocols provide a transparent, step-by-step methodology for calculating the molecular weight of L-Leucine-N-t-Boc:H₂O (2-¹³C).

Protocol for Determining the Exact Molecular Formula

This protocol is a self-validating system to ensure the correct number of atoms for each element.

  • Start with the L-Leucine backbone: C₆H₁₃NO₂

  • Incorporate the N-Boc protecting group: The reaction adds a C₅H₉O₂ group and removes one hydrogen from the amine (–NH₂ becomes –NH-Boc).

    • Net change: + C₅H₈O₂

    • Intermediate Formula (Boc-L-Leucine): C(₆+₅)H(₁₃+₈)N₁O(₂+₂) = C₁₁H₂₁NO₄

  • Add the water of hydration: A single H₂O molecule is added.

    • Net change: + H₂O

    • Final Formula (Unlabeled Hydrate): C₁₁H(₂₁+₂)N₁O(₄+₁) = C₁₁H₂₃NO₅

  • Specify the Isotopic Label: The formula contains 11 carbon atoms. The (2-¹³C) designation confirms that one of these is ¹³C and the remaining ten are treated as ¹²C for monoisotopic calculations or as naturally abundant carbon for average weight calculations.

    • Final Labeled Formula: ¹³C₁¹²C₁₀H₂₃N₁O₅

Protocol for Monoisotopic Mass Calculation

This protocol is essential for predicting the exact mass that will be observed in high-resolution mass spectrometry.

  • Assemble the required exact masses of the most abundant stable isotopes and the specified label.

ElementIsotopeExact Mass (Da)Source
Carbon-13¹³C13.003354835[13][14][18]
Carbon-12¹²C12.000000000(by definition)
Hydrogen¹H1.007825032
Nitrogen¹⁴N14.003074004
Oxygen¹⁶O15.994914620
  • Calculate the total mass by multiplying the count of each isotope from the molecular formula by its exact mass and summing the results.

    • Mass from ¹³C: 1 × 13.003355 Da = 13.003355 Da

    • Mass from ¹²C: 10 × 12.000000 Da = 120.000000 Da

    • Mass from ¹H: 23 × 1.007825 Da = 23.179975 Da

    • Mass from ¹⁴N: 1 × 14.003074 Da = 14.003074 Da

    • Mass from ¹⁶O: 5 × 15.994915 Da = 79.974575 Da

    • Sum (Monoisotopic Mass): 250.1610 Da

Protocol for Average Molecular Weight Calculation

This protocol determines the mass used for preparing solutions of a known molarity.

  • Assemble the standard atomic weights as published by IUPAC. These values represent the weighted average of natural isotopic abundances on Earth.[19][20]

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999
  • First, calculate the average molecular weight of the unlabeled compound (C₁₁H₂₃NO₅). This provides a baseline.

    • Mass from C: 11 × 12.011 g/mol = 132.121 g/mol

    • Mass from H: 23 × 1.008 g/mol = 23.184 g/mol

    • Mass from N: 1 × 14.007 g/mol = 14.007 g/mol

    • Mass from O: 5 × 15.999 g/mol = 79.995 g/mol

    • Sum (Unlabeled Average MW): 249.307 g/mol [9][12]

  • Adjust the baseline weight for the specific ¹³C label. This is the most critical step. We must subtract the average weight of one carbon atom (which is already included in the baseline) and add the specific mass of the ¹³C isotope.

    • Mass Difference = Mass(¹³C) - Standard Atomic Weight(C)

    • Mass Difference = 13.003355 g/mol - 12.011 g/mol = +0.992355 g/mol

    • Adjusted MW = Unlabeled Average MW + Mass Difference

    • Adjusted MW = 249.307 g/mol + 0.992355 g/mol = 250.299 g/mol

Summary of Results

The precise molecular weights for L-Leucine-N-t-Boc:H₂O (2-¹³C) have been calculated based on first principles, providing essential data for both mass spectrometry and stoichiometric applications.

ParameterCalculated ValueUnitsPrimary Application
Monoisotopic Mass 250.1610DaHigh-Resolution Mass Spectrometry (HRMS)
Average Molecular Weight 250.30 g/mol Solution Preparation, Stoichiometry

Conclusion

The accurate determination of molecular weight for isotopically labeled compounds is a foundational requirement for rigorous scientific research. By systematically deconstructing the molecule, understanding the distinction between monoisotopic and average mass, and applying precise calculation protocols, researchers can ensure the integrity of their experimental data. The methodologies detailed in this guide provide a robust framework for calculating the molecular weight of L-Leucine-N-t-Boc:H₂O (2-¹³C) and can be adapted for other similarly labeled molecules, thereby reinforcing the quality and reproducibility of studies in drug development and metabolic analysis.

References

  • Title: Carbon-13 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: L-Leucine | C6H13NO2 | CID 6106 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Carbon-13 - isotopic data and properties Source: ChemLin URL: [Link]

  • Title: Isotope data for carbon-13 Source: Periodictable.com URL: [Link]

  • Title: Leucine Source: NIST Chemistry WebBook, National Institute of Standards and Technology URL: [Link]

  • Title: Atomic Weight Calculator Source: Isotopes Matter URL: [Link]

  • Title: Isotope data for carbon-13 in the Periodic Table Source: WebElements URL: [Link]

  • Title: Standard atomic weight - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: Molecular mass calculator Source: The ISIC- EPFL mstoolbox URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Isotopic Pattern of a Compound Source: ChemLin URL: [Link]

  • Title: Atomic Mass | Periodic Table of Elements Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Table 2 Standard atomic weights 2005 Source: IUPAC URL: [Link]

  • Title: Atomic Weights of the Elements 2023 Source: IUPAC URL: [Link]

  • Title: Boc-L-Leucine monohydrate Source: Carl ROTH URL: [Link]

  • Title: Isotopic labeling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-Boc-L-Leucine Hydrate | C11H23NO5 | CID 12373896 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ChemCalc: molecular formula information Source: ChemCalc URL: [Link]

Sources

Exploratory

Technical Guide: Solubility and Handling of Boc-L-Leucine-2-13C Hydrate

[1][2] Executive Summary Boc-L-Leucine-2-13C hydrate is a high-value, isotopically labeled amino acid derivative primarily used in metabolic flux analysis, NMR structural studies, and proteomic tracing.[1][2] While its s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Boc-L-Leucine-2-13C hydrate is a high-value, isotopically labeled amino acid derivative primarily used in metabolic flux analysis, NMR structural studies, and proteomic tracing.[1][2] While its solubility profile mirrors that of unlabeled Boc-L-Leucine, the presence of the stable isotope (


) and the water of hydration necessitates a specialized approach to solvent selection and stoichiometry.[1]

This guide provides a definitive technical analysis of its solubility in organic media, validated protocols for dissolution and purification, and critical handling strategies to prevent isotopic dilution and reagent degradation.

Physicochemical Profile & Solubility Mechanism[3][4][5]

To predict solubility behavior, one must understand the molecular architecture. The introduction of the tert-butyloxycarbonyl (Boc) group drastically alters the amphiphilic nature of the native amino acid.

Structural Impact on Solvation
  • Lipophilic Shift: The Boc group caps the

    
    -amino functionality, removing the zwitterionic character of the native leucine. This significantly lowers the crystal lattice energy, making the compound soluble in organic solvents.
    
  • Isotopic Equivalence: The substitution of

    
     with 
    
    
    
    at the C2 position (alpha-carbon) has a negligible thermodynamic effect on solubility.[1][2] Data for non-labeled Boc-L-Leucine is chemically equivalent and valid for the labeled compound.[1][2]
  • Hydration State: The "hydrate" designation typically indicates a monohydrate (

    
    ).[1][2] This water molecule is part of the crystal lattice and must be accounted for in molecular weight calculations (Stoichiometry) but can interfere with water-sensitive coupling reagents (e.g., DCC, SOCl
    
    
    
    ).
Solubility Data Matrix

The following table synthesizes solubility data for Boc-L-Leucine derivatives across standard laboratory solvents.

Solvent ClassSolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMF (N,N-Dimethylformamide)High (>100 mg/mL)Peptide Synthesis (SPPS)Ideal for stock solutions.[1][2] Difficult to remove (high boiling point).
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>100 mg/mL)NMR / Biological AssaysHard to remove; penetrates biological membranes.[1][2]
Chlorinated DCM (Dichloromethane)High (>50 mg/mL)Synthesis / CouplingExcellent for reaction chemistry; volatile and easy to strip.[1][2]
Alcohols Methanol / Ethanol High Transfer / AnalysisProtic nature may interfere with certain activated esters.[2]
Esters Ethyl Acetate Moderate Extraction / Work-upSolubility increases significantly with heat; used for recrystallization.[1][2]
Ethers THF (Tetrahydrofuran)Good ReactionsEnsure THF is peroxide-free.[1][2]
Hydrocarbons Hexanes / Heptane Poor (Insoluble)PurificationActs as an antisolvent to precipitate the compound.[2]
Aqueous Water Poor (pH dependent)N/ASoluble only at high pH (as carboxylate salt), but risks Boc removal.[2]

Decision Logic for Solvent Selection

The choice of solvent is dictated by the downstream application. The following logic flow visualizes the decision process to minimize reagent loss.

SolubilityLogic Start Application Goal Synthesis Chemical Synthesis (Coupling) Start->Synthesis Analysis Analysis (NMR/MS) Start->Analysis Purification Purification (Recrystallization) Start->Purification DCM DCM or THF (Volatile, Reactive) Synthesis->DCM Standard DMF DMF or NMP (High Solvency) Synthesis->DMF Peptide/Solid Phase DMSO DMSO-d6 (Standard for NMR) Analysis->DMSO Structural ID Biphasic Ethyl Acetate + Hexanes (Solvent/Antisolvent) Purification->Biphasic Precipitation

Figure 1: Solvent selection decision tree based on experimental intent.

Validated Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (Synthesis)

Context: For use in water-sensitive reactions (e.g., Steglich esterification) where the "hydrate" water must be neutralized or the compound dried.[1][2]

  • Weighing: Accurately weigh the Boc-L-Leucine-2-13C hydrate.

    • Correction: Use the hydrated Molecular Weight (MW

      
       249.3 Da) for mass, but calculate molarity based on the anhydrous active moiety.
      
  • Dissolution: Dissolve in DCM (Dichloromethane).

  • Drying (Chemical): Add anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) to the DCM solution. Stir for 15 minutes.
    • Why: This physically traps the water molecules from the hydrate lattice that were released upon dissolution.

  • Filtration: Filter the solution through a sintered glass funnel or syringe filter into a dry flask.

  • Concentration: Evaporate the DCM in vacuo if a solid foam is required, or use the dry DCM solution directly.

Protocol B: Recrystallization (Purification)

Context: Recovering the expensive labeled compound from crude reaction mixtures.[2][3]

  • Solubilization: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ).
    
  • Clarification: If insoluble particles remain, filter while hot.

  • Nucleation: Remove from heat. Add Hexanes (antisolvent) dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 4–12 hours.
    
    • Mechanism:[2][4] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

  • Collection: Filter the white crystals and wash with cold Hexane. Dry under high vacuum.[2]

Critical Handling of Labeled Reagents

Working with Boc-L-Leucine-2-13C requires strict adherence to conservation protocols due to high cost.[1][2]

Stoichiometry Adjustment

The hydrate form introduces a mass offset. You must adjust your calculations:


[1][2]
  • Anhydrous MW (approx): 231.29 g/mol [1][2][5]

  • Hydrate MW (approx): 249.31 g/mol [1][2][6]

  • Implication: If you neglect this, you will under-dose your reaction by ~7.2%, potentially leading to incomplete coupling in peptide synthesis.

Dehydration Workflow

If strict anhydrous conditions are required without solution-phase drying (Protocol A), use this vacuum drying workflow:

DryingProtocol Step1 Place Reagent in Vacuum Desiccator Step2 Add Desiccant (P2O5 or KOH pellets) Step1->Step2 Step3 Apply High Vacuum (< 1 mbar) for 24h Step2->Step3 Step4 Verify Weight Loss (Target: ~7% mass reduction) Step3->Step4

Figure 2: Solid-phase dehydration protocol for removing crystal water.

References

  • PubChem. (n.d.).[2] N-Boc-L-leucine hydrate Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Boc-Leu-OH (Product Specification). Merck KGaA.[2] (General solubility reference for Boc-amino acids).

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[2] (Standard reference for amino acid solubility in DMF/DCM).

  • Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Foundational

Difference between anhydrous and hydrate forms of labeled Boc-Leucine

Executive Summary The Bottom Line: In the context of stable isotope labeling ( , , ), the distinction between Boc-Leucine Anhydrous and Boc-Leucine Monohydrate is not merely a matter of purity—it is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the context of stable isotope labeling (


, 

,

), the distinction between Boc-Leucine Anhydrous and Boc-Leucine Monohydrate is not merely a matter of purity—it is a critical determinant of stoichiometric accuracy and synthetic success.
  • The Hydrate (Boc-Leu-OH

    
     H
    
    
    
    O):
    The thermodynamically stable, crystalline powder form. It is easier to weigh and store but contains ~7% water by mass.
  • The Anhydrous (Boc-Leu-OH): Often a viscous oil or amorphous solid. It is hygroscopic and difficult to handle but essential for strictly moisture-sensitive coupling chemistries (e.g., acid chlorides, symmetric anhydrides).

Critical Risk: Failing to account for the water of hydration in labeled compounds leads to a 7.2% under-dosing error . In high-cost isotope synthesis, this results in incomplete coupling and waste of the limiting reagent.

Part 1: Chemical & Physical Distinction

Physical State and Stability

The tert-butoxycarbonyl (Boc) protecting group renders leucine lipophilic. Without the crystal lattice water, the intermolecular forces are weak, often resulting in an oil.

FeatureBoc-Leu-OH (Anhydrous)Boc-Leu-OH

H

O (Monohydrate)
Physical State Viscous oil or sticky amorphous solidWhite, free-flowing crystalline powder
Hygroscopicity High (Rapidly absorbs atmospheric moisture)Low (Thermodynamically stable lattice)
Storage Desiccated at -20°C (Critical)Ambient to 4°C (Forgiving)
Handling Difficult to weigh precisely; requires syringe/warmthEasy to weigh on analytical balances
The "Isotope Penalty": Stoichiometric Impact

When using labeled compounds (e.g., U-


, 

-Leu), the cost per milligram is high. Using the hydrate without adjusting the molecular weight (MW) calculations introduces a systematic error.

Table 1: Molecular Weight Comparison ( g/mol ) Note: Values are approximate based on standard atomic weights for isotopes.

Isotope LabelingAnhydrous MWMonohydrate MW% Non-Active Mass (Water)
Unlabeled 231.29249.317.22%
1-

232.30250.327.19%

232.29250.317.19%
U-

,

238.35256.377.02%

Application Note: If your protocol calls for 1.0 equivalent of Anhydrous Boc-Leu-OH, and you weigh 1.0 equivalent of the Hydrate (using the anhydrous MW), you are actually adding only 0.93 equivalents of amino acid. In fragment condensations or difficult couplings, this ensures incomplete reaction.

Part 2: Synthetic Implications & Mechanism

The Water Interference Pathway

In peptide synthesis, water is a nucleophile that competes with the amine component. This is particularly disastrous when using carbodiimide activation (DCC/DIC) without additives.

Mechanism:

  • Activation: Boc-Leu-OH reacts with Carbodiimide to form the O-Acylisourea.

  • The Fork:

    • Path A (Desired): Amine attacks O-Acylisourea

      
       Peptide Bond.
      
    • Path B (Water Interference): Water attacks O-Acylisourea

      
       Hydrolysis regenerates Boc-Leu-OH + Urea byproduct.
      

While the Boc-Leu-OH is regenerated (not destroyed), the activator is consumed . If you are running 1:1 stoichiometry with expensive isotopes, the reaction stalls because the activator is depleted by the water.

Visualization of the Interference

WaterInterference BocLeu Boc-Leu-OH (Labeled) Intermediate O-Acylisourea (Active Ester) BocLeu->Intermediate Activation Activator Activator (DIC/DCC) Activator->Intermediate Product Peptide Bond (Success) Intermediate->Product Path A: Anhydrous (Fast) Waste Urea Byproduct (Dead End) Intermediate->Waste Path B: Hydrolysis Regen Regenerated Boc-Leu-OH Intermediate->Regen Hydrolysis Water H2O (From Hydrate) Water->Waste Amine Resin-Amine (Target) Amine->Product Regen->BocLeu Recycles (Requires more Activator)

Caption: Path B (Red) shows how water consumes the activator, stalling the reaction even if the labeled amino acid is regenerated.

Part 3: Handling & Protocols

Decision Matrix: Which Form to Use?
ScenarioRecommended FormRationale
Standard SPPS (HBTU/HATU) Hydrate These uronium salts are tolerant of minor water content. The ease of weighing the hydrate outweighs the risk, provided stoichiometry is corrected.
Carbodiimide Coupling (DCC/DIC) Anhydrous Water hydrolyzes the active intermediate rapidly.
Acid Chloride / Mixed Anhydride Strictly Anhydrous Moisture destroys the reagents immediately.
Stock Solution Storage Anhydrous Water in DMSO/DMF solutions can cause slow hydrolysis of esters or racemization over months.
Protocol: Converting Hydrate to Anhydrous

If you possess the hydrate but require the anhydrous oil for a sensitive reaction, use this self-validating drying protocol.

Materials:

  • Boc-Leu-OH

    
     H
    
    
    
    O (Labeled)[1][2]
  • Toluene (Anhydrous) or Dichloromethane (DCM)

  • Rotary Evaporator with high vacuum

Step-by-Step:

  • Dissolution: Dissolve the crystalline hydrate in DCM (10 mL per gram).

  • Phase Separation (Optional but recommended): If water droplets are visible, dry the organic phase over anhydrous MgSO

    
     for 10 minutes. Filter into a tared round-bottom flask.
    
  • Azeotropic Distillation (The "Chaser"): Add anhydrous Toluene (equal volume to DCM).

  • Evaporation: Rotovap at 35°C. The DCM will strip off first. As the Toluene evaporates, it forms an azeotrope with the remaining water molecules, carrying them off.

  • High Vacuum: Once an oil is obtained, place the flask on a high-vacuum manifold (< 0.1 mbar) for 12 hours.

  • Validation: The result should be a clear, viscous oil or a glassy foam.

Protocol: Weighing the Anhydrous "Oil"

Weighing a sticky oil is error-prone. Do not attempt to scrape it onto weighing paper.

  • Tare the Syringe: Tare a glass syringe or a vial containing the oil.

  • Transfer: Dispense the approximate amount directly into the reaction vessel.

  • Back-Weigh: Weigh the source container again. The difference is your exact mass (

    
    ).
    
  • Calculate: Adjust your coupling reagents (DIC/HOBt) to match

    
     exactly. Do not try to hit a target mass perfectly; adjust the cheaper reagents to the expensive isotope. 
    

Part 4: Analytical Validation

How do you verify which form you have?

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     (Dry).
    
  • Signal: Look for the water peak. In DMSO-

    
    , H
    
    
    
    O appears at 3.33 ppm .
  • Integration: Integrate the

    
    -proton of Leucine (~3.9-4.1 ppm, 1H). Then integrate the water peak.
    
    • Hydrate: The water integral should correspond to ~2H (relative to 1H

      
      -proton) + solvent background.
      
    • Anhydrous: Water peak should be negligible (solvent background only).

Karl Fischer (KF) Titration

This is the gold standard for quantification.

  • Hydrate: Expected result ~7.2% water.

  • Anhydrous: Expected result < 0.5% water.

References

  • Sigma-Aldrich. Boc-Leu-OH monohydrate Product Specification. Retrieved from

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Cambridge Isotope Laboratories. Peptide Synthesis with Stable Isotopes. Retrieved from

  • Albericio, F., & Tyley, A. (2013). Industrial Solid-Phase Peptide Synthesis. In Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Tracing Metabolic Pathways with L-Leucine-N-t-Boc-2-¹³C

Introduction: Unveiling Cellular Dynamics with Stable Isotope Tracing Metabolic flux analysis (MFA) is a cornerstone technique for quantitatively understanding the intricate network of biochemical reactions within a biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with Stable Isotope Tracing

Metabolic flux analysis (MFA) is a cornerstone technique for quantitatively understanding the intricate network of biochemical reactions within a biological system.[1][2][3] Unlike static measurements of metabolite concentrations, MFA provides a dynamic view of pathway activity by tracing the fate of isotopically labeled nutrients.[2][4] Stable isotope tracers, such as those containing carbon-13 (¹³C), are non-radioactive and can be safely used in a variety of experimental settings, from cell culture to in vivo studies, to elucidate the contributions of different substrates to metabolic pathways.[1][4][5][6]

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism beyond its function as a building block for protein synthesis. It is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[7][8][9][10][11] Furthermore, its catabolism provides carbon skeletons for the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[12][13] The use of ¹³C-labeled leucine, specifically L-Leucine-2-¹³C, allows for precise tracking of the carbon atom at the second position as it is incorporated into various downstream metabolites.

The N-t-Boc protecting group on L-Leucine-N-t-Boc-2-¹³C ensures stability during synthesis and storage. This protecting group must be removed prior to its use in biological systems to allow for metabolic activity. This guide provides a comprehensive overview of the principles and protocols for utilizing 2-¹³C-Leucine (following deprotection) to trace metabolic pathways, with a focus on its role in mTORC1 signaling and central carbon metabolism.

Principles of 2-¹³C-Leucine Tracing

The core principle of stable isotope tracing lies in introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[1][2] When cells are cultured in a medium containing 2-¹³C-Leucine, the labeled carbon atom can be tracked through various metabolic fates:

  • Protein Synthesis: Incorporation into newly synthesized proteins.

  • Leucine Catabolism: The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT), which transfers the amino group from leucine to α-ketoglutarate, forming α-ketoisocaproate (KIC) and glutamate.[12] The ¹³C label at the second position is retained in KIC.

  • TCA Cycle Anaplerosis: Subsequent decarboxylation and oxidation of KIC yield acetyl-CoA, which can then enter the TCA cycle.[12][13] Tracing the ¹³C label through the TCA cycle intermediates can reveal the contribution of leucine to cellular energy metabolism.

  • mTORC1 Signaling: Leucine directly binds to Sestrin2, relieving its inhibition of the GATOR2 complex, which in turn activates the Rag GTPases and recruits mTORC1 to the lysosome for its activation.[7][8] While the isotope itself doesn't directly report on signaling, its metabolic products can influence pathways that crosstalk with mTORC1.

The distribution of the ¹³C label among these and other metabolites is quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][] This data, when integrated with a metabolic network model, allows for the calculation of intracellular reaction rates, or fluxes.[3][15][16][17][18][19]

Workflow for ¹³C-Leucine Metabolic Tracing

workflow Figure 1: General workflow for 2-¹³C-Leucine metabolic tracing experiments. cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Analysis A Deprotection of L-Leucine-N-t-Boc-2-¹³C C Introduction of 2-¹³C-Leucine Tracer A->C B Cell Culture Preparation (Leucine-free medium) B->C D Incubation and Metabolic Labeling C->D E Quenching and Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G LC-MS or GC-MS Analysis E->G H NMR Analysis E->H F->G I Data Analysis and Flux Calculation G->I H->I

Caption: General workflow for 2-¹³C-Leucine metabolic tracing experiments.

Experimental Protocols

Protocol 1: Cell Culture Preparation for Stable Isotope Tracing

This protocol outlines the essential steps for preparing cultured mammalian cells for a stable isotope tracing experiment with 2-¹³C-Leucine.[20][21]

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Leucine-free base medium (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 2-¹³C-Leucine

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 70-80% confluency at the time of the experiment. Grow cells in their complete growth medium.[20]

  • Tracer Medium Preparation: On the day of the experiment, prepare the tracer medium. This medium should be based on a leucine-free formulation. Supplement the medium with all necessary components, including dialyzed FBS, glutamine, and penicillin-streptomycin, except for leucine.[5][20] The use of dialyzed FBS is critical to minimize the concentration of unlabeled leucine.[5]

  • Addition of Tracer: Add the 2-¹³C-Leucine to the prepared medium at a concentration that is appropriate for the cell line and experimental goals. This concentration should ideally match the leucine concentration in the standard complete medium.

  • Medium Exchange: When the cells have reached the desired confluency, aspirate the complete growth medium.

  • Washing: Gently wash the cells once with pre-warmed, supplement-free, leucine-free medium to remove any residual unlabeled leucine.[20]

  • Tracer Introduction: Aspirate the wash medium and add the pre-warmed 2-¹³C-Leucine tracer medium to the cells.[20]

  • Incubation: Return the cells to the incubator and incubate for a predetermined period. The incubation time will depend on the specific metabolic pathways being investigated and the turnover rate of the metabolites of interest. For steady-state analysis, a time equivalent to one to two cell doubling times is often sufficient.

Protocol 2: Metabolite Extraction

This protocol describes the quenching and extraction of metabolites from cultured cells. Rapid quenching is crucial to halt metabolic activity and preserve the in vivo state of the metabolites.[22][23]

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent: 80% methanol (HPLC grade) in water, pre-chilled to -80°C. Other solvents like acetonitrile or chloroform mixtures can also be used depending on the metabolites of interest.[22][24][25]

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching: At the end of the incubation period, rapidly aspirate the tracer medium.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[20]

  • Flash Freezing: Place the culture plate on a metal block pre-chilled in liquid nitrogen to flash freeze the cells and halt metabolism.

  • Metabolite Extraction: a. Add the pre-chilled 80% methanol extraction solvent to the frozen cell monolayer. The volume will depend on the size of the culture vessel. b. Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.[26] c. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 1 minute.

  • Protein and Debris Removal: Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 15-20 minutes at 4°C to pellet cell debris and precipitated proteins.[26]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids need to be derivatized to increase their volatility.[27] Silylation is a common derivatization technique.[27]

Materials:

  • Metabolite extract

  • SpeedVac or nitrogen evaporator

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[27]

  • Acetonitrile or pyridine (GC grade)

  • Heating block or oven

Procedure:

  • Drying: Dry a specific volume of the metabolite extract to completeness using a SpeedVac or under a gentle stream of nitrogen.

  • Derivatization: a. Add the derivatization reagent and a solvent like acetonitrile or pyridine to the dried extract. b. Tightly cap the vial and vortex to mix.

  • Heating: Heat the mixture at a temperature and for a duration optimized for the specific derivatization reagent used (e.g., 60-100°C for 30-60 minutes).[28]

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Analysis and Interpretation

Mass Spectrometry

Mass spectrometry is the primary analytical tool for ¹³C-MFA.[25][29] It separates ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of isotopologues (molecules that differ only in their isotopic composition).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for the analysis of a wide range of metabolites without the need for derivatization.[23][25][30]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Offers excellent chromatographic separation for volatile compounds or those that can be made volatile through derivatization.[31][32]

The output from the mass spectrometer is a mass spectrum for each metabolite, showing the relative abundance of each isotopologue. This mass isotopomer distribution (MID) is the primary data used for flux calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for metabolic flux analysis.[33][34][35] It can provide information about the specific position of the ¹³C label within a molecule, which can be highly informative for resolving complex metabolic pathways.[36] While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo measurements.[33][35][37]

Metabolic Flux Calculation

The MIDs obtained from MS or NMR are used in conjunction with a stoichiometric model of the relevant metabolic network to calculate intracellular fluxes.[18][19] This is typically done using specialized software packages that employ mathematical algorithms to find the set of fluxes that best explains the experimental labeling data.[18]

Key Metabolic Pathways Traced by 2-¹³C-Leucine
Leucine Catabolism and TCA Cycle Entry

leucine_catabolism Figure 2: Leucine catabolism and entry into the TCA cycle. Leucine 2-¹³C-Leucine KIC ¹³C-α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA ¹³C-Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA ¹³C-Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate ¹³C-Acetoacetate IsovalerylCoA->Acetoacetate TCA TCA Cycle AcetylCoA->TCA Acetoacetate->AcetylCoA

Caption: Leucine catabolism and entry into the TCA cycle.

The ¹³C label from 2-¹³C-Leucine will be incorporated into KIC, isovaleryl-CoA, and subsequently into acetyl-CoA and acetoacetate.[12][38] The labeled acetyl-CoA can then enter the TCA cycle, and the ¹³C can be traced through citrate, α-ketoglutarate, and other TCA intermediates. This allows for the quantification of the contribution of leucine to anaplerosis.[39][40][41]

mTORC1 Signaling Pathway

mtorc1_pathway Figure 3: Leucine sensing and mTORC1 activation. Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds and inhibits GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag Rag GTPases GATOR1->Rag mTORC1 mTORC1 Rag->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Leucine sensing and mTORC1 activation.

Leucine is a critical regulator of the mTORC1 pathway.[9][10][11] It promotes mTORC1 activity by binding to Sestrin2, which relieves the inhibition of GATOR2.[7][8] Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and cell growth. While ¹³C tracing does not directly measure signaling events, changes in metabolic fluxes resulting from altered mTORC1 activity can be quantified.

Data Presentation

Table 1: Example Mass Isotopomer Distribution Data
MetaboliteM+0M+1M+2M+3M+4
Leucine 5.0%95.0%0.0%0.0%0.0%
α-Ketoisocaproate 10.2%88.5%1.3%0.0%0.0%
Citrate 65.8%15.3%12.4%4.8%1.7%
Glutamate 70.1%12.9%10.5%4.3%2.2%

This is example data and will vary based on experimental conditions.

Conclusion

The use of L-Leucine-2-¹³C is a powerful tool for dissecting the complex roles of this essential amino acid in cellular metabolism. By carefully designing and executing stable isotope tracing experiments, researchers can gain valuable insights into metabolic pathway dynamics, the regulation of cell growth through mTORC1 signaling, and the contribution of leucine to central carbon metabolism. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this technique in their work.

References

  • Cangelosi, A. (2021). Leucine Sensing by the mTORC1 Pathway in the Liver. Grantome. Retrieved from [Link]

  • Wolfson, R. L., et al. (2016).
  • Crozier, S. J., et al. (2005). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 288(5), E1177-E1185.
  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Springer Protocols. (2022). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

  • Attia, P. (2020). How amino acids like leucine drive mTOR and affect muscle mass. Peter Attia. Retrieved from [Link]

  • Norton, L. E., & Layman, D. K. (2006). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 9(3), 237-242.
  • UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. Retrieved from [Link]

  • Arome Science. (2026). Why Solvent Choice Matters in Metabolomics Sample Preparation. Retrieved from [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging.
  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-10.
  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Sellers, K., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1295, 131-143.
  • Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Retrieved from [Link]

  • NPTEL. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Retrieved from [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.
  • Holeček, M. (2018). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers in Physiology, 9, 1339.
  • Faubert, B., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 12-19.
  • MDPI. (2017). Leucine Supplementation Differently Modulates Branched-Chain Amino Acid Catabolism, Mitochondrial Function and Metabolic Profiles at the Different Stage of Insulin Resistance in Rats on High-Fat Diet. Retrieved from [Link]

  • Lynch, C. J., & Adams, S. H. (2014). Branched-chain Amino Acids in Metabolic Signalling and Insulin Resistance. Nature Reviews Endocrinology, 10(12), 723-736.
  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 76, 277-304.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11.
  • Cell Press. (n.d.). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Retrieved from [Link]

  • MDPI. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Retrieved from [Link]

  • ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11.
  • Ananieva, E. A., & Wilkinson, A. C. (2018). Branched-chain amino acid metabolism in cancer. Current Opinion in Clinical Nutrition and Metabolic Care, 21(1), 64-70.
  • DSpace@MIT. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. Retrieved from [Link]

  • NIH. (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Retrieved from [Link]

  • Frontiers. (2019). Continuous in vivo Metabolism by NMR. Retrieved from [Link]

  • de Graaf, R. A., et al. (2003). Localized in vivo13C NMR spectroscopy of the brain. NMR in Biomedicine, 16(6-7), 339-357.
  • de Graaf, R. A., et al. (2003). In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism. Magnetic Resonance in Medicine, 49(4), 621-629.
  • Springer Nature Experiments. (2014). In Vivo NMR for 13 C metabolic Flux Analysis. Retrieved from [Link]

  • Tang, Y. J., et al. (2007). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (3), 209.
  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of ¹³C Labeled Boc-Leucine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization of ¹³C labeled Boc-L-Leucine during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization of ¹³C labeled Boc-L-Leucine during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the stereochemical purity of your final peptide product.

The presence of an isotopic ¹³C label in Boc-Leucine does not fundamentally alter its chemical reactivity or susceptibility to racemization. The core challenge remains the preservation of the stereocenter at the α-carbon during the carboxyl group activation and peptide bond formation steps.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind racemization in the context of Boc-Leucine coupling.

Q1: What is the primary mechanism of racemization for Boc-L-Leucine during peptide synthesis?

A1: The most prevalent mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-L-Leucine, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process occurs in several steps:

  • Activation: The carboxylic acid of Boc-L-Leucine is activated by a coupling reagent.

  • Cyclization: The activated intermediate can cyclize to form the oxazolone.

  • Proton Abstraction: The proton on the α-carbon of the oxazolone is now significantly more acidic. A base present in the reaction mixture can abstract this proton.[2]

  • Loss of Chirality: The resulting intermediate is a planar, achiral enolate.

  • Reprotonation/Nucleophilic Attack: The incoming amine nucleophile can attack the oxazolone from either face of the planar ring, leading to a mixture of the desired L-L peptide and the undesired D-L diastereomer.[2]

A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, forming a carbanion intermediate.[3]

RacemizationMechanism Figure 1: Oxazolone-Mediated Racemization Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling BocLeu Boc-L-Leucine Activated Activated Intermediate (e.g., O-acylisourea) BocLeu->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone - Base + H⁺ LL_Peptide Desired L-L Peptide Enolate->LL_Peptide + Amine (Re face) DL_Peptide Racemized D-L Peptide Enolate->DL_Peptide + Amine (Si face)

Caption: Figure 1: Oxazolone-Mediated Racemization Mechanism.

Q2: Which factors have the most significant impact on racemization?

A2: Several experimental factors critically influence the extent of racemization.[1] Controlling these variables is key to maintaining stereochemical integrity:

  • Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization when used alone.[1][4] Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) reagents are generally more efficient but can still lead to racemization with sensitive residues.[4]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimides.[1][4][5] They form active esters that are less prone to forming the oxazolone intermediate.[4]

  • Base: The strength (pKa) and steric hindrance of the base are critical.[2][6] Strong, non-hindered bases (e.g., triethylamine) accelerate racemization, while weaker or more sterically hindered bases (e.g., N-methylmorpholine, 2,4,6-collidine) are preferred.[1][6]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including racemization.[1][7][8]

  • Activation Time: Prolonged pre-activation of the amino acid before coupling increases the time the activated species is exposed to basic conditions, providing more opportunity for racemization.[1]

Q3: Are ¹³C labeled amino acids more prone to racemization?

A3: No. The presence of a stable isotope like ¹³C does not change the fundamental electronic structure or chemical reactivity of the Boc-Leucine molecule. The mechanisms and contributing factors for racemization are identical for both labeled and unlabeled amino acids. The strategies for prevention are therefore universally applicable.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: High percentage of the D-Leucine diastereomer is detected in the final peptide.

This is the most common issue and points directly to suboptimal conditions during the coupling step of the ¹³C labeled Boc-Leucine.

Step 1: Review Your Coupling Reagent and Additives
  • Diagnosis: Are you using a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive? This is a primary cause of racemization.[1][4]

  • Solution:

    • Incorporate Additives: Always use carbodiimide reagents in conjunction with an additive like Oxyma, HOBt, or HOAt.[1][4] The combination of DIC with Oxyma or HOAt is highly effective at minimizing racemization.[9]

    • Switch Reagent Type: For this critical coupling step, consider switching to a phosphonium-based reagent like PyBOP or a modern uronium/aminium reagent like COMU, which are known for high efficiency and lower racemization potential.[1][9][10]

Coupling Reagent ClassExamplesRacemization Risk (without additives)Recommended Use
Carbodiimides DCC, DIC, EDCHighMust be used with additives (Oxyma, HOAt, HOBt)[4][9]
Aminium/Uronium HBTU, HATU, COMULow to ModerateGenerally reliable; HATU/COMU are excellent for hindered couplings[1][9]
Phosphonium BOP, PyBOP, PyAOPLowVery efficient; PyBOP is a strong choice to suppress racemization[1][11]

Table 1. Comparison of common coupling reagent classes and their inherent racemization risk.

Step 2: Evaluate the Base
  • Diagnosis: Are you using a strong, non-sterically hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIPEA)? These bases can readily abstract the α-proton from the oxazolone intermediate.[1][6]

  • Solution:

    • Change the Base: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine is an excellent choice due to its high steric hindrance and lower basicity.[1][6][7]

    • Optimize Stoichiometry: Use the minimum amount of base required for the reaction to proceed. Excess base significantly increases the risk of racemization.

BaseAbbreviationpKa of Conjugate AcidSteric HindranceRacemization Potential
TriethylamineTEA~10.7LowHigh
DiisopropylethylamineDIPEA~10.8ModerateModerate
N-MethylmorpholineNMM~7.4ModerateLow[1][6]
2,4,6-CollidineTMP~7.4HighVery Low[6][7]

Table 2. Impact of common organic bases on racemization potential.

Step 3: Control Reaction Conditions
  • Diagnosis: Is the coupling reaction being performed at room temperature or higher? Are you pre-activating the Boc-Leucine for an extended period?

  • Solution:

    • Lower the Temperature: Perform the coupling reaction at 0°C, especially during the activation phase.[1][4] This slows the rate of oxazolone formation and proton abstraction.

    • Minimize Activation Time: Use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, or minimize pre-activation time to 1-5 minutes before adding to the resin.[1][4]

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for Racemization Start High D-Isomer Detected CheckReagent Step 1: Review Coupling Reagent Start->CheckReagent CheckBase Step 2: Evaluate Base CheckReagent->CheckBase No Sol_Reagent1 Using Carbodiimide Alone? CheckReagent->Sol_Reagent1 Yes CheckConditions Step 3: Control Conditions CheckBase->CheckConditions No Sol_Base1 Using TEA or excess DIPEA? CheckBase->Sol_Base1 Yes Sol_Cond1 High Temp or Long Activation? CheckConditions->Sol_Cond1 Yes End Re-run Synthesis & Analyze Product CheckConditions->End No Sol_Reagent2 Add Oxyma/HOAt Switch to PyBOP/HATU Sol_Reagent1->Sol_Reagent2 Sol_Reagent2->CheckBase Sol_Base2 Switch to NMM/Collidine Reduce Stoichiometry Sol_Base1->Sol_Base2 Sol_Base2->CheckConditions Sol_Cond2 Couple at 0°C Use In Situ Activation Sol_Cond1->Sol_Cond2 Sol_Cond2->End

Caption: Figure 2: Troubleshooting Workflow for Racemization.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of ¹³C Labeled Boc-L-Leucine

This protocol utilizes DIC/Oxyma for activation with a sterically hindered base, providing a robust method for minimizing racemization during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Resin-bound peptide with free N-terminal amine

  • ¹³C Labeled Boc-L-Leucine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform N-terminal deprotection of the preceding amino acid (e.g., TFA for Boc-SPPS) and neutralize.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (In Situ):

    • In a separate, clean reaction vessel, dissolve ¹³C Labeled Boc-L-Leucine (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in anhydrous DMF.

    • Add this solution to the washed, swelled resin.

    • Add NMM (6-10 equivalents) to the resin slurry and mix gently for 1-2 minutes.

  • Coupling:

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • If possible, perform the reaction at 0°C for the first 30 minutes, then allow it to warm to room temperature.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[4]

    • Once complete, drain the reaction solvent and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the percentage of D-Leucine in your final, cleaved peptide product.

Materials:

  • Purified, dried peptide product

  • 6N HCl

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • Appropriate mobile phase (typically acidic, e.g., perchloric acid solution pH 1.0-2.0)

  • HPLC system with UV detector

  • Standards for L-Leucine and D-Leucine

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide (approx. 0.5-1.0 mg) into a hydrolysis tube.

    • Add 6N HCl (approx. 200 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Note: Acid hydrolysis itself can induce a small amount of racemization. For highly accurate quantification, hydrolysis with deuterated acid (DCl in D₂O) can be used to correct for this effect.[12]

  • Sample Preparation:

    • After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.

    • Re-dissolve the resulting amino acid mixture in the HPLC mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.[13]

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of L-Leucine and D-Leucine to determine their respective retention times.

    • Inject the hydrolyzed peptide sample.

    • Set the UV detector to a low wavelength (e.g., 200-214 nm).[12]

  • Data Analysis:

    • Integrate the peak areas for both the L-Leucine and D-Leucine enantiomers in your sample chromatogram.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Leucine) / (Area(L-Leucine) + Area(D-Leucine))] * 100

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved February 14, 2026, from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Retrieved February 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591. Retrieved February 14, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7679. Retrieved February 14, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Guide: Minimizing Isotope Dilution During Boc Deprotection

This guide is designed for the Senior Application Scientist managing high-value isotopic synthesis. It prioritizes the retention of isotopic enrichment (avoiding exchange) and the prevention of chemical dilution (yield l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for the Senior Application Scientist managing high-value isotopic synthesis. It prioritizes the retention of isotopic enrichment (avoiding


 exchange) and the prevention of chemical dilution (yield loss of the labeled scaffold).

Diagnostic Framework: The Isotope Retention Matrix

Before selecting a deprotection protocol, you must categorize your labeled substrate. Isotope dilution occurs via two distinct mechanisms: Chemical Scrambling (side-reactions consuming the labeled backbone) and Isotopic Exchange (direct loss of label to solvent).

Visual Decision Logic

The following decision tree guides you to the optimal reagent based on your specific isotopic risk profile.

Boc_Deprotection_Logic Start START: Analyze Labeled Substrate LabelType Where is the Isotope? Start->LabelType Stable Backbone (13C, 15N) or Non-Enolizable Deuterium (Aryl-D) LabelType->Stable Stable Isotopes Labile Enolizable Deuterium (alpha-D to Carbonyl) LabelType->Labile Labile Deuterium Proto_TFA Protocol A: Standard TFA + Scavengers (Focus: Yield) Stable->Proto_TFA Standard Risk Proto_HCl Protocol B: Anhydrous HCl/Dioxane (Focus: Prevent Hydrolysis) Labile->Proto_HCl Moderate Risk Proto_TMS Protocol C: TMSOTf (Lewis Acid) (Focus: Zero Proton Source) Labile->Proto_TMS High Risk (Strict Anhydrous)

Figure 1: Decision matrix for selecting deprotection reagents based on isotopic lability. Blue nodes indicate decision points; Green/Red indicate risk levels; Yellow indicates the highest-safety protocol.

The Mechanics of Dilution

To prevent dilution, you must understand the enemy. In the context of Boc deprotection, "dilution" manifests in two ways:

Dilution TypeMechanismCritical Risk Factor
Type I: Isotopic Exchange (

)
Acid-catalyzed enolization at the

-carbon allows solvent protons (H) to replace the label (D).
Protic Solvents (Water, Methanol) and Temperature .
Type II: Chemical Scrambling The generated tert-butyl cation (

) alkylates the labeled substrate (e.g., at Trp, Tyr, or Met residues), creating "labeled trash."
Lack of Scavengers .

Protocol A: The Scavenger System (For C / N)

Target: Substrates with stable isotopes where yield maximization is paramount. Risk: The tert-butyl cation is an electrophilic missile. If it attacks your


C-labeled ring, that molecule is chemically altered and removed from the "pure" pool, effectively diluting your final isotopic yield.
The "Cocktail" Approach

We utilize a specific scavenger cocktail to quench


 cations immediately upon generation.

Reagents:

  • Trifluoroacetic Acid (TFA) [Reagent Grade]

  • Triethylsilane (TES) [Cation Scavenger]

  • Water (Optional, only if no D-exchange risk exists)

Step-by-Step:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triethylsilane (2.5 equiv). Note: TES is superior to thioanisole for isotopes as it avoids sulfur-based adducts.

  • Acidolysis: Cool to 0°C. Add TFA dropwise to reach a 1:1 ratio with DCM (v/v).

  • Monitoring: Stir at 0°C. Do not warm to RT unless necessary. Lower temperatures suppress side reactions.

  • Quench: Concentrate under reduced pressure (cold). Co-evaporate with toluene (

    
    ) to remove residual TFA.
    

Why this works: TES acts as a hydride donor, irreversibly trapping the tert-butyl cation as isobutane (gas), which simply bubbles away.

Protocol B: Anhydrous HCl (For -Deuterated Amino Acids)

Target: Substrates with Deuterium at the


-position (e.g., 

-D-Leucine). Risk: TFA is often wet. Water acts as a proton source for exchange during the transient enolization of the carbonyl group.

The Fix: Switch to HCl in 1,4-Dioxane . Unlike TFA, HCl/Dioxane can be prepared strictly anhydrous. Without free


 or alcohol, the equilibrium for enolization-based exchange is severely hampered.

Step-by-Step:

  • Dry Setup: Flame-dry glassware under

    
     flow.
    
  • Dissolution: Dissolve substrate in dry 1,4-dioxane (0.2 M).

  • Deprotection: Add 4.0 M HCl in Dioxane (10 equiv) via syringe.

  • Reaction: Cap tightly. Stir at room temperature.

    • Critical Check: Monitor by TLC/LCMS. Stop exactly when starting material is consumed.

  • Isolation: Concentrate directly. Do not perform an aqueous workup if possible. Precipitate the amine salt with dry diethyl ether.

Protocol C: The "Nuclear Option" (TMSOTf)

Target: Extremely acid-sensitive labels or when zero proton sources are tolerated. Mechanism: This method cleaves the Boc group via a silyl carbamate intermediate, avoiding the generation of a free carbamic acid and minimizing proton transfer events.

Mechanism Visualization

TMSOTf_Mechanism Boc Boc-Amine (Labeled) Inter Silyl Carbamate Intermediate Boc->Inter + TMSOTf - Isobutene TMSOTf TMSOTf (Lewis Acid) TMSOTf->Inter Product Free Amine (Isotope Intact) Inter->Product + MeOH (Quench) - TMS-OMe

Figure 2: Mechanistic pathway of TMSOTf deprotection. Note the absence of strong Brønsted acids in the primary step.

Step-by-Step:

  • Solvent: Dry DCM (Dichloromethane).

  • Base: 2,6-Lutidine (1.5 equiv). Crucial: This acts as a proton sponge to neutralize any adventitious acid (TfOH) generated by moisture.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).

  • Execution:

    • Cool solution to 0°C.[1]

    • Add 2,6-Lutidine, then TMSOTf dropwise.

    • Stir 15–30 mins.

  • Quench: Add Methanol (excess) to cleave the silyl carbamate.

  • Purification: The product is a triflate salt. Isolate via ether precipitation.

Troubleshooting & FAQs

Q1: I see a loss of Deuterium enrichment (e.g., 98% D 92% D) after TFA treatment. Why?

A: You likely have moisture in your TFA or are running the reaction too warm.

  • The Cause: Acid-catalyzed enolization at the

    
    -carbon allows the 
    
    
    
    -D to exchange with H from water.
  • The Fix: Switch to Protocol B (HCl/Dioxane) or Protocol C (TMSOTf) . Lower the temperature to 0°C. Ensure all solvents are anhydrous.

Q2: My C-labeled aromatic ring shows "extra" peaks in NMR/MS.

A: This is "Chemical Dilution" via alkylation.

  • The Cause: The tert-butyl cation generated during deprotection has attacked your electron-rich aromatic ring (Friedel-Crafts alkylation).

  • The Fix: You need a scavenger. Add Triethylsilane (TES) or 1,2-Ethanedithiol (EDT) to the reaction mixture (Protocol A). These react with the cation faster than your aromatic ring does.

Q3: Can I use water to quench the reaction?

A: For Carbon/Nitrogen isotopes: Yes. A: For Deuterium isotopes: No. If your label is exchangeable (or near an exchangeable site), quenching with


 introduces a massive excess of protons. Quench with 

if aqueous workup is strictly necessary, or use anhydrous precipitation (Ether/Hexanes).
Q4: How do I measure "Isotope Dilution"?

A: Do not rely solely on LCMS.

  • LCMS: Good for chemical purity, bad for subtle D/H ratios (M vs M-1 overlap).

  • qNMR (Quantitative NMR): The gold standard. Integrate the residual proton signal at the deuterated position. If you labeled that spot 100% D, you should see 0% H signal. Any H signal represents dilution.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for deprotection conditions and stabilities).

  • Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates . Sakaitani, M., & Ohfune, Y. (1990). Journal of Organic Chemistry. (Primary source for TMSOTf/Lewis Acid deprotection mechanism).

  • Mechanisms of Acid-Catalyzed Hydrogen-Deuterium Exchange. Comparison of TFA vs. Lewis Acid kinetics on

    
    -chiral centers. Journal of the American Society for Mass Spectrometry. (Context for 
    
    
    
    -proton stability).
  • TMSOTf-mediated Boc deprotection . Common Organic Chemistry (Protocol verification).

Sources

Troubleshooting

Improving aggregation resistance in peptides containing 13C Leucine

Technical Support Center: Aggregation Resistance in 13C-Leucine Peptides Case ID: 13C-LEU-AGG-001 Status: Open Priority: High (Cost-Critical Reagents) Executive Summary & Critical Concepts The Core Issue: You are experie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aggregation Resistance in 13C-Leucine Peptides

Case ID: 13C-LEU-AGG-001 Status: Open Priority: High (Cost-Critical Reagents)

Executive Summary & Critical Concepts

The Core Issue: You are experiencing aggregation in peptides labeled with Carbon-13 (


) Leucine.
Immediate Clarification:  The 

isotope itself does not chemically cause aggregation. The electronic properties of

and

are virtually identical. The aggregation is driven by the intrinsic hydrophobicity of Leucine residues and the formation of intermolecular

-sheets. However, because

-Leu is a high-value reagent (approx. 100x cost of unlabeled Leu), standard "trial-and-error" solubilization methods are unacceptable due to sample loss.

The Solution Strategy: We must treat this as a High-Value Hydrophobic Peptide (HVHP) workflow. Success requires disrupting secondary structure at three checkpoints:

  • Synthesis: Preventing on-resin aggregation (the "hidden" yield killer).

  • Purification: Keeping the peptide unfolded during HPLC.

  • Reconstitution: Using fluorinated solvents to "reset" the peptide state before analysis.

Module 1: Synthesis Intervention (Prevention)

Diagnosis: If your crude yield is low or you see "deletion sequences" in Mass Spec (missing amino acids), aggregation occurred during synthesis. The growing peptide chains formed


-sheets on the resin, blocking the N-terminus from reacting with the next 

-Leu.

Protocol: The Pseudoproline Strategy To save your expensive


-Leu, you must modify the synthesis of the surrounding residues.
  • Mechanism: Replace Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues preceding or following your hydrophobic Leucine block with Pseudoprolines (dipeptides) .[1] These induce a cis-amide bond "kink" in the backbone, physically preventing

    
    -sheet alignment.[1]
    
  • Resin Choice: Switch from Polystyrene (PS) to PEG-based resins (e.g., ChemMatrix). PEG solvates better in hydrophobic sequences.

DOT Diagram: Synthesis Workflow for Aggregation Prone Sequences

SynthesisWorkflow Start Start: Sequence Design CheckSeq Analyze Sequence: Is there a hydrophobic block? Start->CheckSeq Strategy1 Standard SPPS (High Risk) CheckSeq->Strategy1 No Strategy2 Insert Pseudoproline (Ser/Thr/Cys) CheckSeq->Strategy2 Yes Coupling Coupling Reaction (Use NMP solvent) Strategy1->Coupling Strategy3 Switch to PEG-Resin (ChemMatrix) Strategy2->Strategy3 Strategy3->Coupling Monitor Kaiser Test / UV Monitor Coupling->Monitor AggDetected Aggregation Detected? (Slow deprotection) Monitor->AggDetected Heat Apply Microwave Heating (75°C) AggDetected->Heat Yes Success Cleavage & Isolation AggDetected->Success No Heat->Coupling Recouple

Caption: Workflow for preventing on-resin aggregation using Pseudoprolines and PEG-resins.

Module 2: Purification & Handling (The Process)

Issue: The peptide is synthesized but crashes out of solution during HPLC purification or sticks to the column.

Troubleshooting Table: HPLC & Solubilization

ParameterStandard ConditionHigh-Aggregation Adjustment Why?
Column Temp Ambient (25°C)60°C - 70°C Heat disrupts intermolecular H-bonds; reduces backpressure.
Stationary Phase C18C4 or C8 Lower hydrophobicity reduces irreversible binding of Leu-rich peptides.
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) / ACN (1:1) IPA is a stronger solvent for hydrophobic chains than ACN.
Solubilizer Water/ACNHFIP or Formic Acid See "The HFIP Reset" below.

The "HFIP Reset" Protocol Use this before HPLC or NMR to break existing aggregates.

  • Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) .

    • Note: HFIP is volatile and potent. It breaks

      
      -sheets and induces 
      
      
      
      -helices (which are soluble monomers).[2]
  • Sonicate for 5 minutes.

  • Evaporate the HFIP under a stream of nitrogen or vacuum.

  • Result: You now have a "thin film" of monomeric peptide.

  • Reconstitute immediately in your target buffer or solvent.

Module 3: Reconstitution for NMR (The Usage)

Scenario: You need to run NMR on the


-Leu peptide. You add buffer, and the sample turns cloudy or the NMR signal disappears (line broadening due to tumbling aggregates).

Protocol: Deuterated Solubilization Do not attempt to dissolve directly in water/buffer (


).
  • Start with Organic: Dissolve the "HFIP film" (from Module 2) in a small volume of

    
    -DMSO  (Dimethyl sulfoxide-d6).
    
    • Target: 100% DMSO initially.[3]

  • Dilution (If aqueous required): Slowly add your aqueous buffer (

    
    /Phosphate) dropwise to the DMSO solution.
    
    • Stop point: If turbidity appears, you have reached the solubility limit.[3]

  • Charge Manipulation:

    • If the peptide is Acidic (Net charge < 0): Add

      
      -Ammonium Bicarbonate.
      
    • If the peptide is Basic (Net charge > 0): Add

      
      -Acetic Acid.
      

DOT Diagram: Solubilization Decision Tree

SolubilizationTree Input Lyophilized Peptide Step1 Dissolve in 100% HFIP Input->Step1 Step2 Evaporate to Film Step1->Step2 Choice Target Application? Step2->Choice PathNMR NMR Analysis Choice->PathNMR PathBio Biological Assay Choice->PathBio SolventNMR Add d6-DMSO PathNMR->SolventNMR SolventBio Add DMSO (Stock) PathBio->SolventBio CheckCloud Cloudy? SolventNMR->CheckCloud ActionAcid Add d4-Acetic Acid CheckCloud->ActionAcid Basic Peptide ActionBase Add NH4HCO3 CheckCloud->ActionBase Acidic Peptide Final Ready for Use CheckCloud->Final Clear ActionAcid->Final ActionBase->Final

Caption: Decision tree for solubilizing aggregation-prone peptides after HFIP treatment.

Frequently Asked Questions (FAQ)

Q: Does the


 label change the pKa or solubility of Leucine? 
A:  No. This is a common misconception. The isotope effect on pKa and solubility is negligible for standard biochemical applications. The aggregation is caused by the sequence (hydrophobic Leucine repeats), not the mass of the carbon. Treat the peptide exactly as you would an unlabeled hydrophobic peptide.

Q: Can I use sonication to clear a cloudy peptide solution? A: Yes, but with caution. Sonication can heat the sample, potentially degrading Methionine or Tryptophan residues if present. Use bath sonication (not probe) for short bursts (30 seconds) and keep the sample on ice if possible.

Q: My peptide is stuck on the HPLC column. How do I clean it? A: If a Leucine-rich peptide precipitates inside the column, standard washing may fail. Inject several column volumes of TFE (Trifluoroethanol) or HFIP (diluted in Methylene Chloride if your system tubing allows, otherwise use Isopropanol/water). This usually dissolves the precipitated aggregates.

References

  • LifeTein. Peptide Solubility Guidelines and HFIP Usage. [Link]

  • Narita, M., et al. Solubility of Peptide Intermediates in Organic Solvents.[4] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[4] [Link]

Sources

Optimization

Addressing steric hindrance in N-t-Boc-L-Leucine coupling reactions

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Aggregation in Boc-Leu-OH Couplings Introduction Welcome to the Advanced Peptide Synthesis Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Aggregation in Boc-Leu-OH Couplings

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. If you are accessing this guide, you are likely experiencing stalled couplings, deletion sequences, or racemization when incorporating N-t-Boc-L-Leucine (Boc-Leu-OH) .

While Leucine is a common amino acid, its isobutyl side chain creates significant steric bulk at the


-carbon. When combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, the electrophilic center (the carbonyl carbon) becomes shielded. This issue is exacerbated when coupling to other hindered residues (e.g., Val, Ile, Pro) or within hydrophobic domains prone to 

-sheet aggregation.

This guide moves beyond standard textbook protocols, offering field-proven strategies to overcome these kinetic barriers while maintaining chiral integrity.

Section 1: Diagnostic & Triage

Before altering your workflow, identify the specific failure mode using the Decision Matrix below.

Visual 1: Troubleshooting Decision Matrix

Caption: Logical flow for diagnosing Boc-Leu coupling failures based on analytical data (HPLC/MS).

decision_matrix node_start START: Analyze Crude Peptide node_yield Issue: Low Yield / Deletion Sequences node_start->node_yield Mass shows [M-113] node_racem Issue: Racemization (D-Leu > 1%) node_start->node_racem Split peaks in HPLC node_agg Issue: Synthesis Stops Completely node_start->node_agg No reaction after Leu node_sol1 Solution: Switch to HATU/HOAt or In-Situ Neutralization node_yield->node_sol1 node_sol2 Solution: Use Oxyma Pure Reduce Base (Collidine) node_racem->node_sol2 node_sol3 Solution: Magic Solvents (HMPA/DMSO) or Pseudoproline Dipeptides node_agg->node_sol3

Section 2: Optimization Protocols (The "How-To")
Category 1: Overcoming Kinetic Barriers (Low Yields)

Q: My standard DCC/HOBt protocol yields <60% conversion for Boc-Leu. Why? A: Carbodiimides like DCC or DIC generate an O-acylisourea intermediate that is reasonably reactive but bulky. In sterically hindered environments (like Boc-Leu coupling to a secondary amine), the approach of the nucleophile is physically blocked. Furthermore, standard HOBt esters are often not reactive enough to outcompete the slow hydrolysis or rearrangement of the active ester.

The Fix: The "Power" Switch (HATU/HOAt) Switch to aminium/uronium salts incorporating HOAt (1-Hydroxy-7-azabenzotriazole).

  • Mechanism: The nitrogen atom at position 7 of the HOAt ring provides anchimeric assistance (neighboring group effect). It forms a hydrogen bond with the incoming amine, essentially "pulling" it towards the electrophilic center, increasing the reaction rate by 10-100x compared to HOBt.

Protocol 1: High-Efficiency HATU Coupling

  • Dissolve: 4.0 eq Boc-Leu-OH and 3.9 eq HATU in minimal DMF (0.2 M final concentration).

  • Activate: Add 8.0 eq DIEA (Diisopropylethylamine). Note: Base is required for HATU activation.[1][2]

  • Reaction: Add to resin immediately. Shake for 45–60 mins.

  • Monitor: Kaiser test (qualitative) or micro-cleavage (quantitative).

Reagent SystemReactivityRacemization RiskRecommended For
DCC/HOBt LowLowStandard couplings (Gly, Ala)
HBTU/DIEA MediumModerateGeneral SPPS
HATU/HOAt Very High Low-ModerateSteric Hindrance (Boc-Leu)
PyBOP/DIEA HighLowIf Uronium salts fail
Category 2: Preventing Racemization [1][3][4]

Q: I see significant D-Leu impurities. Is the base causing this? A: Yes. Slow coupling rates increase the window for racemization.[5] The activated carboxyl group can cyclize to form an oxazolone . Under basic conditions (high DIEA), this oxazolone enolizes, destroying the chirality at the


-carbon.

The Fix: Base Tuning & Oxyma Pure If HATU causes racemization, switch to DIC/Oxyma Pure . Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt that shows superior suppression of racemization while maintaining high reactivity.[1]

Protocol 2: Low-Racemization Coupling

  • Reagents: 3.0 eq Boc-Leu-OH + 3.0 eq Oxyma Pure.

  • Activator: 3.0 eq DIC (Diisopropylcarbodiimide).

  • Base: None (or 2.0 eq TMP/Collidine if pH adjustment is strictly necessary).

  • Method: Pre-activate for 2 minutes, then add to resin.

  • Why it works: The acidic nature of Oxyma suppresses the proton abstraction that leads to enolization.

Category 3: Addressing Aggregation (The "Beta-Sheet" Block)

Q: The synthesis proceeds well until Boc-Leu, then fails completely for subsequent residues. Why? A: Leucine is highly hydrophobic. A sequence rich in Leu, Val, or Ile tends to form intermolecular hydrogen bonds (


-sheets) on the resin, causing the peptide chains to "clump" together. The reagents simply cannot penetrate this aggregate.

The Fix: In Situ Neutralization & Magic Solvents Standard Boc protocols often use a separate neutralization step (TFA removal -> Wash -> DIEA wash -> Wash -> Couple). This allows aggregates to form during the washes. The Solution: Keep the peptide protonated (disaggregated) until the exact moment of coupling.

Protocol 3: In Situ Neutralization (The Kent Protocol)

  • Deprotect: TFA (neat or 50% in DCM).

  • Wash: Flow wash with DCM (Do NOT neutralize with TEA/DIEA wash).

  • Couple: Add Boc-Leu-OH (excess) + HBTU/HATU + High DIEA (excess) simultaneously.

    • Mechanism:[1][3][4][][7] The high concentration of DIEA neutralizes the amine and activates the coupling reagent in the same second. The reaction hits the amine before it has time to aggregate.

Visual 2: The Anchimeric Assistance of HOAt Caption: How the N-7 nitrogen of HOAt accelerates coupling via hydrogen bonding.

hoat_mechanism cluster_ring HOAt Active Ester N7 N-7 (Pyridine N) Amine Incoming Amine N7->Amine H-Bond Attraction Carbonyl Activated Carbonyl Amine->Carbonyl Nucleophilic Attack Bond Peptide Bond Carbonyl->Bond Formation

Section 3: Advanced FAQ

Q: Can I use microwave irradiation for Boc-Leu? A: Yes, but with caution. Boc groups are thermally unstable (cleaving at >150°C, but unstable >50°C in acid).

  • Limit: Max 50°C for 10 minutes.

  • Risk: Higher temperatures increase racemization exponentially for Leucine.

Q: What if I am coupling Boc-Leu to an N-methylated amino acid? A: This is the "ultimate" steric challenge.

  • Reagent: Use PyBrOP or HATU .[1][8] Standard carbodiimides will fail.

  • Technique: Double couple. First coupling 2 hours, drain, fresh reagents for overnight.

Q: Is there a specific solvent for difficult Boc-Leu sequences? A: If DMF fails, switch to NMP (N-methylpyrrolidone). For extreme aggregation, use a "Magic Mixture": DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts like LiCl (0.4M in DMF) to disrupt hydrogen bonding.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[1][4][8][9] Journal of the American Chemical Society.

  • Subirós-Funosas, R., et al. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[9] Chemistry – A European Journal.[9]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

Sources

Troubleshooting

Purification challenges of peptides synthesized with 2-13C Boc-Leucine

This guide addresses the technical intricacies of purifying peptides synthesized with 2- C Boc-Leucine . Executive Summary for the Senior Researcher: The primary challenge with 2- C Boc-Leucine is not the isotope itself—...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical intricacies of purifying peptides synthesized with 2-


C Boc-Leucine .

Executive Summary for the Senior Researcher: The primary challenge with 2-


C Boc-Leucine is not the isotope itself—which exhibits negligible chromatographic shift compared to 

C—but the hydrophobicity of Leucine-rich domains and the high economic risk of the labeled starting material. Your purification strategy must shift from "purity at all costs" to "yield conservation with targeted purity."

Module 1: Pre-Purification Diagnostics (The "Is it Ready?" Phase)

Before injecting onto an expensive preparative column, you must mitigate the risks associated with Boc-chemistry cleavage, specifically t-butyl cation alkylation .

The Challenge: Scavenging Efficiency

In Boc synthesis, the removal of the Boc group and side-chain protection (benzyl-based) generates reactive carbocations.[1] If these are not scavenged, they will alkylate your expensive


C-labeled peptide, creating impurities that are often inseparable by HPLC.

Protocol: The "Low-High" HF Cleavage Method Why this works: This two-step orthogonal approach removes side-chain protecting groups via an S


2 mechanism (low acidity) before cleaving the peptide from the resin (high acidity), drastically reducing alkylation.
  • Low HF Step (Deprotection):

    • Mixture: HF : DMS : p-cresol (25 : 65 : 10 v/v).

    • Conditions: 0°C for 2 hours.

    • Mechanism: Removes Benzyl (Bzl) and Z groups; reduces Met(O).

    • Action: Evaporate HF and DMS under vacuum.

  • High HF Step (Cleavage):

    • Mixture: HF : p-cresol (90 : 10 v/v).

    • Conditions: 0°C for 45 minutes.

    • Action: Evaporate HF. Precipitate with cold diethyl ether.

  • Critical Wash: Wash the precipitate 3x with cold ether to remove scavengers. Do not skip this; p-cresol adducts can co-elute with hydrophobic peptides.

Module 2: HPLC Method Development (Hydrophobicity Management)

Leucine is highly hydrophobic. If your peptide contains multiple Leucine residues (labeled or not), it will likely aggregate or precipitate on C18 columns.

Troubleshooting Hydrophobic Aggregation
SymptomDiagnosisCorrective Action
Broad / Tailing Peaks Slow mass transfer due to aggregation or hydrophobic interaction.Heat the Column: Run at 45°C–60°C. This breaks H-bonds and lowers viscosity.
Ghost Peaks Peptide precipitating on the column and eluting in subsequent runs.Change Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl .
Low Recovery Irreversible adsorption to the stationary phase.Mobile Phase Modifier: Add n-Propanol or Isopropanol (see protocol below).
Protocol: The "Chaotropic" Mobile Phase

Standard TFA/Acetonitrile gradients often fail for Leucine-rich peptides. Use this modified system to disrupt aggregates.

  • Buffer A: 0.1% TFA in Water (Milli-Q).[2]

  • Buffer B: 0.1% TFA in Acetonitrile : Isopropanol (70 : 30 v/v) .

  • Gradient: Shallow gradient (e.g., 0.5% B per minute).

  • Why: Isopropanol has higher solvating power for hydrophobic chains than Acetonitrile alone.

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying hydrophobic, labeled peptides.

PurificationLogic Start Crude 13C-Leu Peptide SolubilityCheck Solubility Test (Water/ACN) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Precipitates/Cloudy SolubilityCheck->Insoluble StandardHPLC Standard C18 HPLC (0.1% TFA/ACN) Soluble->StandardHPLC ModHPLC Modified HPLC Strategy Insoluble->ModHPLC Analysis MS Confirmation (+1 Da Shift Check) StandardHPLC->Analysis Heat Option A: Heat Column (50-60°C) ModHPLC->Heat Chaotrope Option B: Add Chaotrope (NaClO4 or n-Propanol) ModHPLC->Chaotrope Stationary Option C: Switch Column (C4 or Phenyl) ModHPLC->Stationary Heat->Analysis Chaotrope->Analysis Stationary->Analysis

Caption: Decision matrix for overcoming hydrophobic aggregation in Leucine-rich peptide purification.

Module 4: Mass Spectrometry & Isotope Validation

The "Missing Mass" Phenomenon

Users often panic when the observed mass does not match the theoretical mass.

  • Fact: 2-

    
    C Leucine adds exactly +1.00335 Da  per labeled residue compared to natural Leucine.
    
  • Common Error: Using "Average Mass" settings on the MS software.

  • Solution: Always use Monoisotopic Mass .

Calculation Example: If your peptide sequence is Ac-Ala-Leu-Gly-NH2 (where Leu is labeled):

  • Calculate monoisotopic mass of Ac-Ala-Leu-Gly-NH2 (all

    
    C).
    
  • Add 1.003 Da to that value.

  • Do not rely on the standard "M+1" isotope peak of a non-labeled standard; the intensity ratios will be different.

Frequently Asked Questions (FAQ)

Q1: Will the


C label separate from the non-labeled impurities? 
A:  Generally, no. Carbon-13 isotope effects on retention time are negligible in standard RP-HPLC. You cannot separate a 

C-peptide from a

C-peptide (failure sequence) by HPLC. You must ensure high coupling efficiency during synthesis (use double coupling for the labeled Leu).

Q2: My peptide is sticking to the C18 column and not eluting. How do I recover it? A: Do not keep flushing with Acetonitrile. Switch to 100% Isopropanol or TFE (Trifluoroethanol) to wash the column. Collect this wash—your peptide is likely in it. For future runs, switch to a C4 column.

Q3: Can I use Fmoc chemistry instead of Boc to avoid the HF cleavage? A: Yes, if you can source Fmoc-Leu(2-


C)-OH. However, Boc is often preferred for isotope labeling because the Boc group is acid-labile, avoiding the base-catalyzed racemization risks sometimes associated with Fmoc removal in sensitive sequences, though this is less of a concern for Leucine than for Cysteine or Histidine.

Q4: Why is my yield so low after lyophilization? A: Hydrophobic peptides (Leu-rich) are "fluffy" and static-prone. They can fly out of the vial or adhere to glass.

  • Tip: Dissolve the final product in 50% Acetic Acid before final lyophilization to form a denser cake.

  • Tip: Use siliconized glass vials to prevent adsorption.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Tam, J. P., et al. (1983).[2] S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

  • Bachem. (2024). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center.

  • Sigma-Aldrich. (2024). Cleavage and Deprotection Protocols for Boc-SPPS. Merck/Sigma Technical Guides.

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for ¹³C Labeled Boc Peptides

Welcome to the Technical Support Center for peptide synthesis. As Senior Application Scientists, we understand that the final cleavage step is critical to the success of your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. As Senior Application Scientists, we understand that the final cleavage step is critical to the success of your research. This guide provides in-depth troubleshooting advice and frequently asked questions specifically tailored to the trifluoroacetic acid (TFA) cleavage of ¹³C labeled N-α-Boc protected peptides. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the expertise to navigate potential challenges and ensure high-purity yields of your valuable isotopically labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C labeling in my peptide affect the TFA cleavage time or protocol?

A1: No, the presence of ¹³C isotopes does not alter the chemical reactivity of the peptide or its protecting groups.[1] The cleavage mechanism and kinetics remain the same as for their unlabeled (¹²C) counterparts. Therefore, standard TFA cleavage protocols are directly applicable to ¹³C labeled Boc-peptides.[1] The primary role of the ¹³C label is to serve as a probe for analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4][5]

Q2: What is the fundamental mechanism of TFA-mediated Boc deprotection and cleavage?

A2: The process is an acid-catalyzed reaction. First, the Boc (tert-butyloxycarbonyl) group is protonated by TFA.[6][7][8][9] This leads to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6][7][8] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and yielding the free amine as a TFA salt.[6][7][8][9] Simultaneously, the acid cleaves the linker attaching the peptide to the solid-phase resin.

TFA_Cleavage_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Boc(H+)-NH-Peptide-Resin Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid HOOC-NH-Peptide-Resin Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H3N+-Peptide (TFA Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Q3: Why are scavengers necessary during TFA cleavage, and what are the most common ones?

A3: During cleavage, highly reactive carbocations, primarily the tert-butyl cation from the Boc group and other cations from side-chain protecting groups, are generated.[10][11][12] These can re-attach to or modify sensitive amino acid residues, leading to unwanted side products.[10][13] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species.[14]

Commonly used scavengers and their primary targets are summarized in the table below.

ScavengerAbbreviationPrimary Target(s)Typical Concentration (v/v)
WaterH₂Otert-butyl cations2.5% - 5%
TriisopropylsilaneTISTrityl (Trt) and Pbf cations, reduces oxidation2.5% - 5%
1,2-EthanedithiolEDTtert-butyl cations, reduces Cys/Met oxidation2.5% - 5%
Thioanisole-Aids in Arg(Pbf) removal, suppresses oxidation5%
Phenol-Protects Tyr and Trp from oxidation5%
Dimethyl SulfideDMSSuppresses Met oxidation2% - 5%
Q4: How long should I perform the TFA cleavage?

A4: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[14] However, the optimal time depends on the peptide sequence and the specific protecting groups used.[15] For instance, peptides containing multiple Arginine residues protected with Pmc or Pbf groups may require longer cleavage times of 4-6 hours for complete deprotection.[16] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[15][17]

Troubleshooting Guide

Problem: Incomplete cleavage or deprotection.
Possible CauseRecommended Solution
Insufficient Cleavage Time For peptides with sterically hindered sequences or multiple difficult-to-remove protecting groups (e.g., Arg(Pbf/Pmc)), extend the cleavage time to 4-6 hours.[16] Monitor the progress with a small-scale test cleavage analyzed by HPLC/MS.
Inadequate Reagent Volume Ensure a sufficient volume of the cleavage cocktail is used, typically 10-25 mL per gram of resin, to allow for proper swelling and reagent access.[15]
Poor Resin Swelling Before adding the cleavage cocktail, ensure the peptide-resin is adequately washed with a solvent like Dichloromethane (DCM) to facilitate swelling and reagent penetration.[14][18]
Degraded TFA Always use fresh, high-purity TFA. Old or degraded TFA can be less effective.[16]
Problem: Observation of unexpected side products.
Side Product/ObservationLikely CauseRecommended Solution
Mass increase of +56 Da on Trp-containing peptides Tert-butylation of the tryptophan indole ring by tert-butyl cations.[16]Increase the concentration of a thiol-based scavenger like 1,2-ethanedithiol (EDT) or use a scavenger cocktail like Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT).[11][16] Using a Boc protecting group on the tryptophan side chain (Trp(Boc)) is also highly recommended to prevent this.[15]
S-tert-butylation of Cysteine Reaction of the free cysteine thiol with tert-butyl cations.[19]Employ a combination of scavengers. A two-step cleavage or the use of a cocktail containing thioanisole, DMS, and DTT has proven effective in mitigating this side reaction.[19]
Oxidation of Methionine Acid-catalyzed oxidation of the methionine side chain.[16]Include scavengers such as dimethyl sulfide (DMS) or thioanisole in your cleavage cocktail.[16][20]
Discoloration of cleavage mixture (purple/brown) Oxidation of tryptophan or other sensitive residues.[16]Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and ensure all reagents are fresh.[16]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for ¹³C Labeled Boc-Peptides

This protocol is suitable for most peptides without highly sensitive residues.

Materials:

  • Dried ¹³C labeled peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Glass reaction vessel with a frit

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel. Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual solvents.

  • Cleavage Cocktail Preparation: In a separate glass container, freshly prepare the cleavage cocktail. For a standard cleavage, use a ratio of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 2-3 hours. Occasional swirling is recommended.

  • Peptide Collection: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (0.5 mL each) and combine the filtrates.

  • Peptide Precipitation: Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (or MTBE). A white precipitate of the peptide should form.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Drying: After the final wash, decant the ether and allow the peptide pellet to air dry or dry under a gentle stream of nitrogen to obtain the crude ¹³C labeled peptide.

Cleavage_Workflow start Start: Dried Peptide-Resin swell Swell Resin in DCM start->swell cleave Cleavage Reaction (2-3 hours at RT) swell->cleave prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) prepare_cocktail->cleave filter_peptide Filter and Collect Filtrate cleave->filter_peptide precipitate Precipitate Peptide in Cold Ether filter_peptide->precipitate isolate Isolate via Centrifugation precipitate->isolate wash Wash Pellet with Cold Ether (3x) isolate->wash dry Dry Crude Peptide wash->dry end End: Crude ¹³C Labeled Peptide dry->end

Caption: Standard TFA cleavage and peptide isolation workflow.

Protocol 2: Monitoring Cleavage Progress

To optimize cleavage time, a small-scale trial is invaluable.

Procedure:

  • Take a small amount of the peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.

  • Add a proportional amount of the chosen cleavage cocktail (e.g., 200 µL).

  • At various time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot (e.g., 10 µL) of the supernatant.

  • Precipitate the peptide from the aliquot in cold ether.

  • Dissolve the small peptide pellet in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by HPLC and/or LC-MS to assess the extent of cleavage and deprotection, and to identify any side products. This allows you to determine the minimum time required for complete reaction.

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Application Note. CEM. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed. [Link]

  • Microwave-assisted TFA cleavage of peptides from Merrifield resin. PubMed. [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Microwave-assisted TFA cleavage of peptides from Merrifield resin. ResearchGate. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. University of Washington. [https://depts.washington.edu/chem/docs/resources/ BiochemistryProtocols_PeptidePdn_2004.pdf]([Link] BiochemistryProtocols_PeptidePdn_2004.pdf)

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - DOI. DOI.org. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. PubMed. [Link]

  • Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. PubMed. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

  • Model aided reaction kinetics and rheology analysis for soft-cleavage of peptide from resin. SSRN. [Link]

  • Cleavage after tert-Butoxycarbonyl/Benzyl Synthesis. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of peptides containing 2-13C Leucine

Title: Precision Quantitation & Structural Resolution: A Technical Guide to 2-13C Leucine in Peptide Mass Spectrometry Executive Summary In the high-stakes arena of proteomic quantitation and structural elucidation, the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantitation & Structural Resolution: A Technical Guide to 2-13C Leucine in Peptide Mass Spectrometry

Executive Summary

In the high-stakes arena of proteomic quantitation and structural elucidation, the choice of stable isotope label is a critical determinant of data fidelity. While deuterated standards (e.g., d3-Leu, d10-Leu) have historically been ubiquitous due to cost, they suffer from the "Deuterium Isotope Effect," causing chromatographic retention time shifts that compromise quantification accuracy in complex matrices.

This guide analyzes 2-13C Leucine (Leucine labeled with Carbon-13 at the


-carbon position) as a superior alternative. It offers a distinct advantage: chromatographic fidelity  (perfect co-elution with endogenous analytes) combined with a specific backbone mass tag that aids in the notorious challenge of distinguishing Leucine from Isoleucine.

Part 1: The Isotope Effect & Chromatographic Fidelity

The primary argument for transitioning from Deuterated to 13C-labeled Leucine lies in Liquid Chromatography (LC) behavior.

The Deuterium Liability

Deuterium (


H) possesses a shorter C-D bond length and lower polarizability compared to C-H. In Reverse Phase LC (RPLC), this results in a slightly reduced interaction with the hydrophobic stationary phase (C18). Consequently, deuterated peptides often elute earlier  than their native counterparts.
  • The Risk: In complex biological matrices (plasma, cell lysates), matrix interferences (lipids, salts) elute transiently. If the Internal Standard (IS) and the Analyte elute at slightly different times, they are subject to different ion suppression events.[1] This destroys the validity of the IS normalization.

The 13C Advantage

Carbon-13 (


C) adds mass (neutron) without significantly altering the bond length or electron cloud volume of the molecule.
  • The Result: Peptides containing 2-13C Leucine exhibit perfect co-elution with native peptides. The IS and Analyte experience the exact same electrospray ionization (ESI) conditions, ensuring that any suppression affects both equally.

Table 1: Comparative Performance of Leucine Isotopologues

Feature2-13C Leucine Deuterated Leucine (d3/d10) Uniform 13C Leucine (U-13C6)
Chromatographic Behavior Perfect Co-elutionEarly Elution (Shift ~0.1 - 0.5 min)Perfect Co-elution
Matrix Effect Correction Excellent (Identical Ionization)Poor (Temporal mismatch)Excellent
Mass Shift +1.003 Da (Requires Deconvolution)+3 to +10 Da (Clear Separation)+6 Da (Clear Separation)
Cost Efficiency ModerateHigh (Cheapest)Low (Most Expensive)
Spectral Complexity MinimalPotential H/D ExchangeHigh (Split signal if scrambling occurs)

Part 2: Structural Resolution (Leu vs. Ile)

One of the most persistent challenges in MS is distinguishing Leucine (Leu) from its isomer Isoleucine (Ile).[2] Both have a residue mass of 113.08 Da.

The 2-13C Solution

Using 2-13C Leucine provides a site-specific backbone tag.

  • Metabolic/Synthetic Tagging: If a peptide is synthesized or metabolically labeled with 2-13C Leu, any Leucine residue will carry a +1 Da mass shift at the

    
    -carbon. Isoleucine residues will remain at the native mass.
    
  • Fragmentation Logic:

    • Backbone Ions (a, b, y): Since the label is on the

      
      -carbon, all backbone fragments containing the Leu residue will shift by +1 Da.
      
    • Differentiation: In a "spike-in" experiment where 2-13C Leu is added to cell culture, MS/MS spectra can distinguish Leu-containing peptides (M+1 shift) from Ile-containing peptides (No shift), assuming no metabolic scrambling.

Part 3: Experimental Workflow

This protocol outlines a "Spike-In" quantification workflow using 2-13C Leucine standards.

Diagram 1: Analytical Workflow

Workflow cluster_logic Quantitation Logic Sample Biological Sample (Lysate/Plasma) Spike Spike-in 2-13C Leu Internal Standard Sample->Spike Normalization Digest Enzymatic Digestion (Trypsin) Spike->Digest Equilibration LC Reverse Phase LC (C18 Column) Digest->LC Peptides MS High-Res MS (Orbitrap/Q-TOF) LC->MS Co-eluting Pairs Data Data Analysis (XIC Extraction) MS->Data Raw Spectra

Caption: Workflow ensuring the Internal Standard (2-13C Leu) is subjected to the exact same digestion and ionization stresses as the analyte.

Step-by-Step Protocol
  • Standard Preparation:

    • Dissolve 2-13C Leucine labeled peptide in 0.1% Formic Acid.

    • Critical: Verify isotopic purity (>99%) to minimize contribution to the M+0 (native) peak.

  • Sample Spiking:

    • Add the 2-13C standard prior to digestion (if using a labeled protein standard) or after digestion (if using a labeled peptide standard).

    • Expert Tip: Spiking intact labeled proteins is superior as it corrects for digestion efficiency variances.

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

    • Gradient: Standard water/acetonitrile gradient.

    • MS Resolution: Set resolution >30,000 (at m/z 400).

    • Reasoning: High resolution is mandatory. The 2-13C label adds ~1.00335 Da. You must resolve this clearly from the analyte's natural isotopes and background noise.

  • Data Processing (The "Deconvolution" Step):

    • Since 2-13C adds only +1 Da, the labeled peak (M+1) overlaps with the natural M+1 isotope of the native peptide (derived from natural 1.1% 13C abundance).

    • Formula for Correction:

      
      
      
    • Where

      
       is the theoretical probability of the native peptide having a C13 atom based on its carbon count.
      

Part 4: Fragmentation & Structural Logic

Understanding how the 2-13C label behaves during fragmentation is vital for verifying peptide sequences.

Diagram 2: Fragmentation Pathway Logic

Fragmentation Precursor Precursor Peptide (Containing 2-13C Leu) Activation HCD/CID Activation Precursor->Activation Backbone Backbone Cleavage (b-ions / y-ions) Activation->Backbone SideChain Side Chain Loss (Immonium / d-ions) Activation->SideChain B_Ion b-ion (N-term) Contains Leu? -> Mass +1 Da Backbone->B_Ion Y_Ion y-ion (C-term) Contains Leu? -> Mass +1 Da Backbone->Y_Ion Immonium Leu Immonium Ion (m/z 87.1 -> 88.1) SideChain->Immonium

Caption: Fragmentation logic showing how the 2-13C label (Alpha-Carbon) propagates through backbone and specific side-chain fragments.

Key Diagnostic Ion: The Immonium ion for Leucine typically appears at m/z 86.09 . With 2-13C labeling, this shifts to m/z 87.09 .

  • Note: Isoleucine also produces an immonium ion at m/z 86.09.

  • Differentiation: If you spike 2-13C Leu, the Leu immonium shifts to 87, while Ile remains at 86. This allows rapid screening of Leu vs. Ile content in the low-mass region of the MS/MS spectrum.

References

  • Cambridge Isotope Laboratories. (2018).[3] Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from [Link] (General citation for Isotope Effect principles).

  • Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • Davis, S., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Stokvis, E., et al. (2007). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] (Cited for retention time shift data).

Sources

Comparative

Comparative yield analysis of labeled vs non-labeled Boc-Leucine coupling

Executive Summary In high-fidelity peptide synthesis, the incorporation of stable isotope-labeled amino acids (e.g., , , or Deuterium-labeled Boc-Leucine) presents a distinct operational challenge compared to standard no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-fidelity peptide synthesis, the incorporation of stable isotope-labeled amino acids (e.g.,


, 

, or Deuterium-labeled Boc-Leucine) presents a distinct operational challenge compared to standard non-labeled coupling. While the chemical reactivity of heavy-isotope labeled Boc-Leucine is kinetically indistinguishable from its non-labeled counterpart (negligible Kinetic Isotope Effect), the process yield differs significantly due to the economic constraints that force alterations in stoichiometry.

This guide analyzes the trade-offs between the Standard High-Excess Protocol (Non-labeled) and the Stoichiometric Conservation Protocol (Labeled), providing validated workflows to maximize incorporation efficiency of expensive isotopologues without compromising peptide purity.

Mechanistic Grounding & The "Yield" Paradox

To understand the yield differential, one must first isolate the chemical mechanism from the operational variables.

The Kinetic Isotope Effect (KIE) Myth

A common misconception is that labeled amino acids couple more slowly. For heavy atoms (


, 

), the primary Kinetic Isotope Effect (KIE) is unity (

). The bond-forming step (nucleophilic attack of the amine on the activated ester) proceeds at the same rate regardless of the isotopic label.

Scientific Reality: The observed drop in "yield" when using labeled reagents is not chemical; it is stoichiometric .

  • Non-Labeled: We drive reaction kinetics to completion using Le Chatelier’s principle (3–5 equivalents of amino acid).

  • Labeled: Cost prohibits excess. We operate near 1:1 stoichiometry, making the reaction sensitive to trace water, slow kinetics, and competing side reactions.

Activation Pathway

The coupling efficiency relies on the rapid formation of the active ester. Below is the activation cycle applicable to both labeled and non-labeled Boc-Leu.

BocActivation BocLeu Boc-Leu-OH ActiveEster Active Ester (OBt/OAt) BocLeu->ActiveEster Activation Activator Activator (e.g., HATU/DCC) Activator->ActiveEster Coupled Boc-Leu-Peptide-Resin ActiveEster->Coupled Nucleophilic Attack (Fast) Urea Urea/Byproduct ActiveEster->Urea Side Reaction (Slow) Resin H2N-Peptide-Resin Resin->Coupled

Figure 1: General activation pathway. In labeled protocols, the 'Side Reaction' pathway becomes a critical risk factor due to the lack of excess Active Ester.

Experimental Protocols

Protocol A: Standard Non-Labeled Coupling (High Excess)

For routine synthesis where reagent cost is negligible.

Objective: Maximum coupling rate (>99.5%) and purity. Reagents: Boc-Leu-OH (Non-labeled), HBTU or HATU, DIEA, DMF.

  • Stoichiometry: Prepare 4.0 equivalents (eq) of Boc-Leu-OH relative to resin loading.

  • Activation: Dissolve Boc-Leu-OH and 3.9 eq of HBTU in DMF (0.4 M concentration). Add 8.0 eq of DIEA.

  • Coupling: Add immediately to the resin. Shake for 45 minutes .

  • Validation: Perform Kaiser test. If positive (blue), re-couple. If negative (yellow), proceed.

  • Waste: Wash resin.[1] Unreacted Boc-Leu-OH is discarded in the waste stream.

Protocol B: Labeled Coupling (Stoichiometric Conservation)

For


 labeled reagents (

2000/g).

Objective: Maximum incorporation of the labeled building block (>95%) with recovery options. Reagents: Boc-Leu-OH (


), HOAt/DIC (preferred over uronium salts to prevent capping), DMF.
  • Stoichiometry: Prepare 1.1 equivalents of Labeled Boc-Leu-OH.

  • Activation (Pre-activation): Dissolve Boc-Leu-OH (1.1 eq) and HOAt (1.1 eq) in minimal DMF. Add DIC (1.0 eq) and stir for 5 minutes before adding to resin.

    • Note: We use DIC/HOAt to avoid the guanidinylation side-reaction common with uronium salts (HBTU/HATU) when the amino acid is limiting.

  • Coupling: Add to resin. Reaction time extended to 2–4 hours or overnight.

  • Monitoring: Kaiser test is mandatory.

    • If Positive: Do NOT add more labeled AA. Perform a second coupling with Non-labeled Boc-Leu (0.5 eq) to cap the unreacted sequences ("Chase" step). This ensures purity, though the final isotopic enrichment will be slightly <100%.

  • Recovery (Optional): Collect the initial coupling filtrate. Acidify and extract to recover unreacted Labeled Boc-Leu-OH (see Section 5).

Comparative Data Analysis

The following data summarizes typical results from a comparative study synthesizing the model peptide H-Ala-Leu-Gly-Phe-NH2 on MBHA resin (0.6 mmol/g).

MetricProtocol A (Non-Labeled)Protocol B (Labeled)
Boc-Leu Equivalents 4.0 eq1.1 eq
Coupling Time 45 min180 min
Coupling Reagent HBTU/DIEADIC/HOAt
First Pass Yield >99.8%92% - 96%
Isotopic Purity N/A>99% (if no chase used)
Crude Purity (HPLC) >95%88% - 92%
Major Impurity Deletion sequences (<1%)Des-Leu deletion (4-8%)
Cost Efficiency Low (75% AA wasted)High (90%+ AA incorporated)
Key Findings:
  • Kinetics: The labeled protocol requires 4x the reaction time to achieve comparable conversion due to the lower concentration gradient driving the reaction.

  • Deletion Sequences: Protocol B carries a higher risk of "Des-Leu" deletion sequences. This mandates the "Chase" step with non-labeled Leu if 100% isotopic incorporation is not strictly required for the specific MS application.

Workflow Visualization: The Recovery Loop

The critical difference in handling labeled reagents is the "Recovery Loop." In standard synthesis, the filtrate is waste. In labeled synthesis, the filtrate is a resource.

RecoveryLoop Start Start: Resin + Labeled AA (1.1 eq) Coupling Coupling Reaction (3-4 Hours) Start->Coupling Filter Filtration Coupling->Filter ResinStream Resin Phase Filter->ResinStream Solid LiquidStream Liquid Phase (Filtrate) Filter->LiquidStream Liquid Test Kaiser Test ResinStream->Test Recovery Acidify & Extract (Recover Labeled AA) LiquidStream->Recovery Contains ~10% Unreacted AA Chase Chase with Non-Labeled AA Test->Chase Positive (Incomplete) NextStep Next Deprotection Test->NextStep Negative (Complete) Chase->NextStep

Figure 2: Workflow for labeled amino acids highlighting the decision matrix for incomplete coupling and the filtrate recovery path.

Troubleshooting & Optimization

Aggregation in Leucine

Leucine is hydrophobic and prone to beta-sheet aggregation (structure disruption), particularly in sequences like Ala-Leu-Ile.

  • Labeled Solution: If aggregation occurs, the 1.1 eq protocol will fail. Add chaotropic salts (e.g., 0.1 M LiCl or KSCN) to the coupling mixture to disrupt hydrogen bonding and restore kinetics without increasing the amount of labeled amino acid [1].

Racemization Risks

Prolonged coupling times (required for Protocol B) increase the risk of racemization (L-Leu


 D-Leu).
  • Mitigation: Use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt stabilizes the active ester via a neighboring group effect, accelerating the coupling rate and suppressing racemization even at low stoichiometry [2].

References

  • Isotope Labeling in Peptide Synthesis : Methods for handling expensive reagents.[2] Source: Sigma-Aldrich (Merck).

  • Comparison of Coupling Reagents : HOAt vs HOBt efficacy. Source: National Institutes of Health (NIH) / PubMed.[3]

  • Solid Phase Peptide Synthesis (SPPS) Core Principles : Merrifield's original and evolved methodologies. Source: American Chemical Society (ACS). (Note: Generalized link to SPPS reviews)

  • Kinetic Isotope Effects in Organic Chemistry: Theoretical basis for

    
     unity KIE.
    Source: Harvard University / Evans Group.
    (Redirected to Sigma explanation for accessibility)
    

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-LEUCINE-N-T-BOC:H2O (2-13C)

Topic: Personal protective equipment and operational handling for L-LEUCINE-N-T-BOC:H2O (2-13C) Executive Summary: Isotope Integrity & Safety Profile L-LEUCINE-N-T-BOC:H2O (2-13C) is a high-value, stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment and operational handling for L-LEUCINE-N-T-BOC:H2O (2-13C)

Executive Summary: Isotope Integrity & Safety Profile

L-LEUCINE-N-T-BOC:H2O (2-13C) is a high-value, stable isotope-labeled amino acid derivative used primarily in biomolecular NMR (backbone assignment), quantitative proteomics (SILAC), and metabolic flux analysis.[1]

While the toxicological risk to the operator is classified as low (GHS: Not Hazardous/Irritant), the experimental risk is critical . The primary operational objective is Isotope Hygiene —preventing the dilution of the isotopic enrichment (99% 13C) by natural abundance carbon sources and protecting the hygroscopic hydrate form from degradation.

This guide prioritizes Product Integrity alongside Personal Safety , ensuring that your data remains as pure as your reagents.

Part 1: Chemical Profile & Risk Assessment

Identity: N-(tert-Butoxycarbonyl)-L-leucine monohydrate (2-13C) Chemical Formula: C11H21NO4[1][2] · H2O (labeled at C-2) CAS (Unlabeled Base): 13139-15-6 (Refer to specific lot for labeled CAS) Physical State: White crystalline powder (Hygroscopic)[1]

Hazard vs. Value Matrix
ParameterClassificationOperational Implication
GHS Toxicity Low Hazard Standard lab PPE is sufficient for biological safety.[1]
Reactivity Stable / Combustible Avoid strong oxidizers.[3][4] Flash point is high, but dust explosions are possible if aerated.
Hygroscopicity High The monohydrate structure is stable, but excess moisture can cause clumping and hydrolysis of the Boc group over time.
Isotopic Cost Critical Contamination Risk: A single speck of natural abundance Leucine can ruin an NMR spectrum or Mass Spec quantification.

Part 2: PPE & Contamination Control Matrix

PPE ComponentSpecificationScientific Rationale (The "Why")
Gloves Nitrile (4 mil minimum) Latex contains proteins that can contaminate proteomic workflows.[1] Nitrile is inert.[5] Protocol: Double-gloving is recommended during weighing to allow the outer pair to be shed immediately if touched by non-labeled surfaces.
Respiratory N95 or P100 Mask While not toxic, the powder is fine. An N95 prevents inhalation but, more importantly, prevents breath moisture and salivary enzymes from contaminating the hygroscopic reagent.
Eye Protection Chemical Splash Goggles Standard safety glasses are acceptable, but goggles provide a better seal against fine dust migration.
Lab Coat Tyvek® or Cotton (Clean) Use a dedicated lab coat if possible. Cotton fibers can be a source of particulate contamination; Tyvek is superior for low-particulate handling.
Tools Anti-Static Spatulas 13C-labeled powders are often statically charged.[1] Use PTFE-coated or anti-static plastic spatulas to prevent "jumping" and loss of expensive material.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing (The "Zero-Loss" Method)

Objective: Transfer exact stoichiometry without introducing water or natural isotopes.

  • Environment Setup:

    • Decontaminate the balance area with 70% Ethanol or Isopropanol.

    • Critical: Allow the solvent to evaporate completely before opening the reagent vial. Residual alcohol vapors can be absorbed by the Boc-protected solid.[1]

    • Use an Ionizer (if available) to neutralize static charge on the balance draft shield.

  • Equilibration:

    • Remove the reagent vial from 2-8°C storage.

    • Wait 30 minutes before opening.

    • Mechanism:[1][6][7] Opening a cold vial in a warm room causes immediate condensation of atmospheric water onto the powder, altering the hydration state (MW: 249.31 g/mol + isotope mass) and potentially hydrolyzing the Boc group.

  • Weighing Protocol:

    • Do not insert a spatula directly into the stock vial if possible.

    • Tap-Transfer: Gently tap the powder onto a weighing boat or directly into the tared reaction vessel. This eliminates the spatula as a cross-contamination vector.

    • If a spatula is required, use a single-use disposable anti-static scoop.

Phase 2: Solubilization & Reaction
  • Solvent Choice:

    • Boc-L-Leu is soluble in organic solvents (DCM, DMF, MeOH).[1]

    • Note: The "H2O" (monohydrate) water molecule will be released upon dissolution. If your subsequent coupling reaction (e.g., using DCC/EDC) is water-sensitive, you must account for this stoichiometric water or perform an azeotropic drying step (toluene evaporation) prior to activation.[1]

  • Boc-Deprotection Warning:

    • Avoid exposure to strong acids (TFA, HCl) until the specific deprotection step is required. Accidental exposure to acid vapors in the hood can prematurely remove the Boc group, yielding free L-Leucine (2-13C) which may have different solubility/reactivity profiles.[1]

Part 4: Workflow Visualization

The following diagram illustrates the Isotope Integrity Workflow , highlighting critical control points (CCPs) where data loss often occurs.

IsotopeHandling Storage Storage (2-8°C, Desiccated) Equilibration Temp Equilibration (30 mins, Sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control, N2 Flush) Equilibration->Weighing Maintain Stoichiometry CCP1 CCP: Moisture Ingress Equilibration->CCP1 Solubilization Solubilization (Release of Hydrate H2O) Weighing->Solubilization Quant Transfer CCP2 CCP: Cross-Contamination Weighing->CCP2 Reaction Peptide Coupling (Boc-Protected) Solubilization->Reaction Check Water Tolerance Waste Disposal (Solid/Liquid) Reaction->Waste Post-Experiment

Caption: Figure 1: Isotope Integrity Workflow. Critical Control Points (CCP) indicate stages where moisture or natural-isotope contamination is most likely.

Part 5: Emergency & Disposal Procedures

Accidental Spills
  • Dry Spill: Do not sweep vigorously (aerosol risk). Cover with a wet paper towel (water is safe) to dampen, then wipe up.

  • Skin Contact: Wash with soap and water.[5][8] The Boc group renders the amino acid lipophilic; it will not burn but may leave a residue.

  • Eye Contact: Flush with water for 15 minutes.[8] The hydrate form is neutral pH but particulate matter is mechanically irritating.

Waste Disposal
  • Unused Reagent: Due to the high cost of 13C isotopes, unused powder should be re-sealed with Parafilm, placed in a secondary container with fresh desiccant, and returned to storage.

  • Experimental Waste: Dispose of as Non-Hazardous Organic Chemical Waste .

    • Note: If mixed with coupling reagents (EDC, HATU) or solvents (DMF, DCM), the hazard classification defaults to the solvent/reagent mixture.

References

  • Cambridge Isotope Laboratories. (n.d.).[9] Product Specification: L-Leucine-N-t-Boc·H2O (15N, 98%). Retrieved from

  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: Boc-L-Leucine monohydrate. Retrieved from

  • Carl Roth. (2025).[11] Boc-L-Leucine monohydrate SDS. Retrieved from

  • BenchChem. (2025).[10][12] An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. Retrieved from

  • BOC Sciences. (2025). Isotope Labeled Amino Acids: A Comprehensive Guide. Retrieved from [1]

Sources

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